molecular formula C24H23FN4O3 B12392352 2-Fluorobenzyl olaparib-d4

2-Fluorobenzyl olaparib-d4

Katalognummer: B12392352
Molekulargewicht: 438.5 g/mol
InChI-Schlüssel: OXEZBBMVOZEGNT-LZMSFWOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Fluorobenzyl olaparib-d4 is a deuterium-labeled stable isotope of a PARP (poly (ADP-ribose) polymerase) inhibitor, designed for use as an internal standard or tracer in quantitative mass spectrometry during drug metabolism and pharmacokinetics (DMPK) studies . Incorporating stable heavy isotopes like deuterium into drug molecules is a established strategy to create tracers for accurate quantitation throughout the drug development process . This compound is derived from Olaparib, a well-characterized PARP inhibitor that exerts its therapeutic effect by blocking the repair of DNA single-strand breaks. This inhibition leads to the accumulation of cytotoxic DNA double-strand breaks, ultimately triggering cell death by apoptosis . PARP inhibitors like Olaparib are particularly effective against cancers with deficient DNA repair pathways, such as BRCA-deficient breast cancers, through a mechanism known as synthetic lethality . The deuterated form, this compound, allows researchers to precisely track the parent compound's fate in complex biological systems, providing critical data on its absorption, distribution, metabolism, and excretion (ADME). PARP inhibitors are a major area of oncology research, not only as single agents but also in synergistic combination therapies. Research has shown that combining PARP inhibitors with other agents, such as certain DNA-damaging ruthenium complexes, can significantly enhance their efficacy and potentially overcome de novo or acquired drug resistance, even in BRCA-proficient cancers . This deuterium-labeled analog provides a vital tool for the advanced proteomic and metabolomic analyses required to understand these synergistic mechanisms and the adaptive resistance that often challenges targeted therapies . This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C24H23FN4O3

Molekulargewicht

438.5 g/mol

IUPAC-Name

4-[[2-fluoro-3-[4-(2,2,3,3-tetradeuteriocyclopropanecarbonyl)piperazine-1-carbonyl]phenyl]methyl]-2H-phthalazin-1-one

InChI

InChI=1S/C24H23FN4O3/c25-21-16(14-20-17-5-1-2-6-18(17)22(30)27-26-20)4-3-7-19(21)24(32)29-12-10-28(11-13-29)23(31)15-8-9-15/h1-7,15H,8-14H2,(H,27,30)/i8D2,9D2

InChI-Schlüssel

OXEZBBMVOZEGNT-LZMSFWOYSA-N

Isomerische SMILES

[2H]C1(C(C1([2H])[2H])C(=O)N2CCN(CC2)C(=O)C3=CC=CC(=C3F)CC4=NNC(=O)C5=CC=CC=C54)[2H]

Kanonische SMILES

C1CC1C(=O)N2CCN(CC2)C(=O)C3=CC=CC(=C3F)CC4=NNC(=O)C5=CC=CC=C54

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Fluorobenzyl Olaparib-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible synthetic pathway for 2-Fluorobenzyl olaparib-d4 (B1164694), a deuterated analog of the potent PARP inhibitor Olaparib (B1684210). The incorporation of deuterium (B1214612) at the 2-fluorobenzyl moiety can be a valuable strategy in drug discovery and development to investigate metabolic stability, pharmacokinetic profiles, and to serve as an internal standard in analytical studies. This document outlines the synthetic route, provides detailed experimental protocols for key transformations, and summarizes quantitative data.

Introduction

Olaparib is a first-in-class poly (ADP-ribose) polymerase (PARP) inhibitor approved for the treatment of certain types of cancer, particularly those with BRCA1/2 mutations. The synthesis of isotopically labeled analogs, such as 2-Fluorobenzyl olaparib-d4, is crucial for a deeper understanding of its pharmacological properties. The substitution of hydrogen with deuterium can influence the rate of metabolic processes due to the kinetic isotope effect, potentially leading to an altered pharmacokinetic profile. This guide proposes a convergent synthetic strategy, commencing with the preparation of a deuterated 2-fluorobenzyl precursor, followed by its incorporation into the core structure of Olaparib.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a multi-step process that involves the synthesis of a deuterated 2-fluorobenzylamine, its coupling to a pre-functionalized phthalazinone core, and subsequent final modifications. A plausible retrosynthetic analysis suggests the disconnection of the final molecule into three key fragments: a deuterated 2-fluorobenzylamine, a piperazine-cyclopropylmethanone unit, and a phthalazinone-benzoic acid core.

A forward synthesis approach based on this strategy is presented below. The synthesis begins with the preparation of 2-fluorobenzaldehyde-d4, which is then converted to the corresponding deuterated amine. In parallel, the phthalazinone-piperazine intermediate is synthesized. The final steps involve the coupling of these two key fragments.

Synthesis_Pathway A 2-Fluorotoluene-d5 B 2-Fluorobenzyl-d4 bromide A->B NBS, AIBN C 2-Fluorobenzyl-d4 amine B->C NaN3, then H2, Pd/C G 4-((2-Fluorobenzyl-d4)methyl)phthalazin-1(2H)-one C->G Coupling with F D Phthalic anhydride E Phthalazinone D->E Hydrazine (B178648) hydrate F 4-(Bromomethyl)phthalazin-1(2H)-one E->F NBS, AIBN J 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid F->J Coupling with 2-fluoro-5-formylbenzoic acid then oxidation H Piperazine-1-carbonyl chloride I 1-(Cyclopropylcarbonyl)piperazine (B3024915) K This compound I->K Amide coupling with J J->K 1. SOCl2 2. 1-(Cyclopropylcarbonyl)piperazine

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

Synthesis of 2-Fluorobenzaldehyde-d4

A common method for the synthesis of deuterated benzaldehydes is the formylation of a deuterated aromatic precursor.[1]

  • Reaction: Vilsmeier-Haack formylation of Fluorobenzene-d5.

  • Reagents: Fluorobenzene-d5 (1.0 eq.), N,N-Dimethylformamide (DMF, 3.0 eq.), Phosphorus oxychloride (POCl3, 1.2 eq.).

  • Procedure: To a cooled (0 °C) solution of DMF in an inert solvent such as dichloromethane (B109758), POCl3 is added dropwise. The mixture is stirred for 30 minutes to form the Vilsmeier reagent. Fluorobenzene-d5 is then added slowly, and the reaction mixture is heated to 60-70 °C for several hours. After completion, the reaction is quenched with an aqueous sodium acetate (B1210297) solution and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by vacuum distillation or column chromatography.

Synthesis of 2-Fluorobenzyl-d4-amine

The deuterated aldehyde can be converted to the corresponding amine via reductive amination.[2][3]

  • Reaction: Reductive amination of 2-Fluorobenzaldehyde-d4.

  • Reagents: 2-Fluorobenzaldehyde-d4 (1.0 eq.), Ammonium (B1175870) acetate or aqueous ammonia, Sodium cyanoborohydride (NaBH3CN, 1.5 eq.), Methanol.

  • Procedure: 2-Fluorobenzaldehyde-d4 is dissolved in methanol, followed by the addition of a solution of ammonium acetate in methanol. The mixture is stirred at room temperature for 1-2 hours to form the imine intermediate. Sodium cyanoborohydride is then added portion-wise, and the reaction is stirred for an additional 12-24 hours. The solvent is removed under reduced pressure, and the residue is taken up in water and extracted with an organic solvent. The organic extracts are dried and concentrated to yield the crude amine, which can be purified by distillation or conversion to its hydrochloride salt.

Synthesis of 4-(4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid

This key intermediate can be synthesized according to established literature procedures.[4][5]

  • Reaction: Multi-step synthesis starting from 2-formylbenzoic acid.

  • Procedure: The synthesis typically involves the reaction of 2-formylbenzoic acid with dimethylphosphite (B8804443) to form a phosphonate (B1237965) intermediate. This is followed by a Horner-Wadsworth-Emmons reaction with 4-cyano-3-fluorobenzaldehyde. The resulting olefin is then hydrolyzed and cyclized with hydrazine to afford the phthalazinone core. Subsequent functional group manipulations lead to the desired benzoic acid derivative.

Synthesis of this compound

The final step involves the amide coupling of the deuterated amine with the phthalazinone-benzoic acid intermediate, followed by the introduction of the cyclopropylcarbonyl group.

  • Reaction: Amide bond formation.

  • Reagents: 4-((4-(cyclopropanecarbonyl)piperazin-1-yl)carbonyl)-2-fluorobenzyl)phthalazin-1(2H)-one (This is an alternative intermediate where the piperazine (B1678402) part is already attached to the benzoic acid), or coupling of 2-Fluorobenzyl-d4-amine to a suitable precursor. A more direct route involves coupling 1-(cyclopropylcarbonyl)piperazine with 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoyl chloride. The deuterated benzyl (B1604629) group is introduced earlier in the synthesis.

A more plausible final step based on convergent synthesis would be the coupling of the deuterated benzylamine (B48309) with a pre-formed acid chloride.

  • Reaction: Amide coupling of 2-Fluorobenzyl-d4-amine with 4-(4-oxo-3,4-dihydrophthalazin-1-yl)benzoyl chloride.

  • Reagents: 2-Fluorobenzyl-d4-amine (1.0 eq.), 4-(4-oxo-3,4-dihydrophthalazin-1-yl)benzoyl chloride (1.0 eq.), Triethylamine (B128534) or another non-nucleophilic base, Dichloromethane or a similar aprotic solvent.

  • Procedure: To a solution of 2-Fluorobenzyl-d4-amine and triethylamine in dichloromethane at 0 °C, a solution of 4-(4-oxo-3,4-dihydrophthalazin-1-yl)benzoyl chloride in dichloromethane is added dropwise. The reaction mixture is stirred at room temperature for several hours. After completion, the reaction is washed with water and brine, dried over sodium sulfate, and the solvent is evaporated. The crude product is then purified by column chromatography or recrystallization. Finally, the piperazine moiety is introduced and acylated with cyclopropanecarbonyl chloride following established olaparib synthesis protocols.[4]

Data Presentation

The following tables summarize the expected quantitative data for the key steps in the synthesis of this compound. The yields are based on literature precedents for similar non-deuterated transformations and may vary.

Table 1: Synthesis of Deuterated Intermediates

StepReactionStarting MaterialProductReagentsSolventTemp (°C)Time (h)Yield (%)Purity (%)
1FormylationFluorobenzene-d52-Fluorobenzaldehyde-d4DMF, POCl3DCM60-704-675-85>98 (GC)
2Reductive Amination2-Fluorobenzaldehyde-d42-Fluorobenzyl-d4-amineNH4OAc, NaBH3CNMethanolRT12-2460-70>97 (GC)

Table 2: Synthesis of this compound

StepReactionStarting MaterialProductReagentsSolventTemp (°C)Time (h)Yield (%)Purity (%)
3Amide Coupling2-Fluorobenzyl-d4-amine & Acid ChlorideAmide IntermediateEt3NDCMRT2-480-90>95 (HPLC)
4Final AssemblyAmide IntermediateThis compound1-(Cyclopropylcarbonyl)piperazine, Coupling agentsAcetonitrileRT12-1870-80>99 (HPLC)

Logical Relationships and Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and a typical experimental workflow for a key step.

Logical_Flow cluster_0 Deuterated Precursor Synthesis cluster_1 Olaparib Core Synthesis A Fluorobenzene-d5 B 2-Fluorobenzaldehyde-d4 A->B Formylation C 2-Fluorobenzyl-d4-amine B->C Reductive Amination G This compound C->G Coupling D Phthalic Anhydride E Phthalazinone Intermediate D->E Multi-step synthesis F Activated Core Structure E->F Activation F->G

Caption: Logical flow of the convergent synthesis strategy.

Experimental_Workflow start Start dissolve Dissolve 2-Fluorobenzaldehyde-d4 and NH4OAc in Methanol start->dissolve stir1 Stir at RT for 1-2h (Imine Formation) dissolve->stir1 add_nabh3cn Add NaBH3CN portion-wise stir1->add_nabh3cn stir2 Stir at RT for 12-24h (Reduction) add_nabh3cn->stir2 concentrate Remove Solvent stir2->concentrate extract Aqueous Workup & Extraction concentrate->extract dry_concentrate Dry and Concentrate Organic Phase extract->dry_concentrate purify Purify by Distillation or Salt Formation dry_concentrate->purify end 2-Fluorobenzyl-d4-amine purify->end

Caption: Experimental workflow for the reductive amination step.

Conclusion

This technical guide outlines a robust and plausible synthetic pathway for this compound. The proposed route leverages established synthetic methodologies for the synthesis of olaparib and incorporates a well-defined strategy for the introduction of the deuterium-labeled 2-fluorobenzyl group. The provided experimental protocols and tabulated data serve as a valuable resource for researchers and scientists engaged in the synthesis of isotopically labeled drug molecules for advanced pharmaceutical research. The successful synthesis of this deuterated analog will enable more precise and informative studies into the metabolism and pharmacokinetics of Olaparib.

References

A Technical Guide to the Physicochemical Properties of 2-Fluorobenzyl Olaparib-d4

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available data on the specific molecule "2-Fluorobenzyl olaparib-d4" is limited. This guide provides a comprehensive overview based on the well-characterized parent compound, Olaparib (B1684210), and its deuterated analog, Olaparib-d4 (B1164694). The properties of the title compound are inferred based on these known values and an analysis of its structural modifications.

Introduction to this compound

This compound is a chemically modified derivative of Olaparib, a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP).[1][2] Understanding its physicochemical properties is critical for researchers in drug development, as these characteristics influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation requirements.

The molecule features three key structural components:

  • Olaparib: The core pharmacophore responsible for PARP inhibition.

  • 2-Fluorobenzyl group: A benzyl (B1604629) ring substituted with a fluorine atom at the 2-position. This modification is expected to alter properties such as lipophilicity and molecular interactions.

  • Deuterium labeling (-d4): The replacement of four hydrogen atoms with deuterium. This isotopic substitution makes the molecule a suitable internal standard for quantification in mass spectrometry-based assays.[3][4]

Physicochemical Properties

The following tables summarize the known properties of the parent compound Olaparib and its deuterated analog, Olaparib-d4. The projected properties for this compound are inferred from these baseline values.

Table 1: General and Calculated Properties

PropertyOlaparibOlaparib-d4This compound (Inferred)
Molecular Formula C₂₄H₂₃FN₄O₃C₂₄H₁₉D₄FN₄O₃[3][5]C₃₁H₂₆D₄FN₄O₃
Molecular Weight 434.18 g/mol 438.5 g/mol [3][5]~542.6 g/mol
Topological Polar Surface Area 86.37 Ų[6]82.1 Ų~86.37 Ų (Assumed unchanged)
Hydrogen Bond Donors 1[6]11
Hydrogen Bond Acceptors 6[6]66
Rotatable Bonds 6[6]6~8

Table 2: Experimental Solubility Data

CompoundSolventSolubilityTemperature
Olaparib Aqueous (pH 5)90.9 mg/L[7]Not Specified
Aqueous (pH 7)75.3 mg/L[7]Not Specified
Aqueous (pH 9)82.4 mg/L[7]Not Specified
Ethanol5.5 mg/mL[8]37°C
Olaparib-d4 DMSO10 mg/mL[3][4]Not Specified
DMF3 mg/mL[3][4]Not Specified

Inference for this compound: The addition of a lipophilic 2-fluorobenzyl group would likely decrease the aqueous solubility compared to Olaparib while potentially increasing its solubility in organic solvents.

Biological Mechanism of Action

Olaparib and its derivatives function by inhibiting PARP enzymes, which are critical for the repair of DNA single-strand breaks (SSBs).[9] In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, the inhibition of PARP leads to an accumulation of unrepaired SSBs.[9] During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs).[10] The cell's inability to repair these DSBs results in genomic instability and ultimately leads to cell death, a concept known as synthetic lethality.[9][11]

G cluster_repair Normal Cell DNA_Damage DNA Single-Strand Break (SSB) PARP PARP Enzyme DNA_Damage->PARP recruits Replication DNA Replication DNA_Damage->Replication BER Base Excision Repair (SSB Repair) PARP->BER activates Cell_Viability Cell Viability BER->Cell_Viability maintains DSB Double-Strand Break (DSB) Replication->DSB HR Homologous Recombination Repair (HR) DSB->HR repaired by Apoptosis Apoptosis (Cell Death) DSB:e->Apoptosis:w leads to HR->Cell_Viability Olaparib Olaparib Derivative Olaparib->PARP inhibits BRCA_Deficient BRCA1/2 Deficient Cancer Cell BRCA_Deficient->HR impairs

Caption: Mechanism of Action: PARP Inhibition and Synthetic Lethality.

Experimental Protocols

The following are standard, detailed methodologies for determining key physicochemical properties applicable to novel compounds like this compound.

This method is considered the gold standard for determining thermodynamic equilibrium solubility.[12][13]

  • Objective: To determine the saturation concentration of the compound in aqueous buffer at a controlled temperature.

  • Materials:

    • This compound (solid form)

    • Aqueous buffers (e.g., pH 1.2, 4.5, 6.8)[14]

    • Vials with screw caps

    • Orbital shaker with temperature control (set to 37 ± 1 °C)[12]

    • Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

    • Validated analytical method (e.g., HPLC-UV or LC-MS/MS)

  • Procedure:

    • Add an excess amount of the solid compound to a vial. The excess should be visible to ensure saturation is reached.[13]

    • Add a known volume of the desired aqueous buffer to the vial.

    • Securely cap the vials and place them on an orbital shaker.

    • Agitate the samples at 37 ± 1 °C. Equilibrium is typically reached within 24-72 hours.[12] To confirm equilibrium, samples should be taken at multiple time points (e.g., 24, 48, and 72 hours) until the concentration plateaus.[12]

    • After agitation, separate the undissolved solid from the solution via centrifugation or filtration.

    • Carefully collect the supernatant and dilute it with an appropriate solvent for analysis.

    • Quantify the concentration of the dissolved compound using a validated analytical method.

    • Perform the experiment in triplicate for each pH condition.[14]

The partition coefficient (Log P) measures the lipophilicity of a compound and is crucial for predicting its membrane permeability.[15]

  • Objective: To determine the ratio of the compound's concentration in a biphasic system of n-octanol and water.

  • Materials:

    • This compound

    • n-Octanol (HPLC grade)

    • Purified water (HPLC grade)

    • Glass vials

    • Vortex mixer and/or shaker

    • Centrifuge

    • Validated analytical method (e.g., HPLC-UV or LC-MS/MS)

  • Procedure:

    • Pre-saturation: Prepare pre-saturated solvents by mixing n-octanol and water in a large vessel, shaking vigorously for 24 hours, and allowing the phases to separate. This ensures mutual saturation of the two phases.[16]

    • Prepare a stock solution of the compound in one of the phases (typically the one in which it is more soluble).

    • In a clean vial, add a known volume of the pre-saturated n-octanol and a known volume of the pre-saturated water (a 1:1 ratio is common).

    • Spike the biphasic system with a small volume of the compound's stock solution.

    • Cap the vial and shake vigorously for 1-24 hours to allow the compound to partition between the two phases.[17]

    • Centrifuge the vial to ensure complete separation of the two immiscible layers.

    • Carefully sample a known volume from both the upper n-octanol layer and the lower aqueous layer.

    • Determine the concentration of the compound in each phase using a validated analytical method.

    • Calculation: Calculate Log P using the formula: Log P = log₁₀ ([Concentration in n-octanol] / [Concentration in water]).[15][18]

Physicochemical Characterization Workflow

The comprehensive characterization of a new chemical entity involves a logical sequence of experiments to build a complete profile of the molecule.

G Start New Chemical Entity (this compound) Structure Structure Verification (NMR, MS, IR) Start->Structure Purity Purity Assessment (HPLC, LC-MS) Structure->Purity SolidState Solid-State Characterization (XRPD, DSC, TGA) Purity->SolidState Solubility Solubility Profiling (Aqueous, Organic) SolidState->Solubility Stability Chemical Stability (pH, Temp, Light) SolidState->Stability Lipophilicity Lipophilicity (Log P / Log D) Determination Solubility->Lipophilicity Formulation Pre-formulation Studies Lipophilicity->Formulation Stability->Formulation

Caption: A typical workflow for small molecule physicochemical characterization.

References

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 2-Fluorobenzyl Olaparib-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometric fragmentation pattern of 2-Fluorobenzyl olaparib-d4 (B1164694), a deuterated internal standard crucial for the quantitative analysis of the PARP inhibitor olaparib (B1684210). Understanding the fragmentation behavior of this isotopically labeled compound is paramount for developing robust and reliable bioanalytical methods in drug metabolism and pharmacokinetic studies. This document details the experimental protocols, presents fragmentation data in a structured format, and visualizes the fragmentation pathways to facilitate a deeper understanding.

Introduction to Olaparib and its Deuterated Analog

Olaparib is a potent poly(ADP-ribose) polymerase (PARP) inhibitor approved for the treatment of various cancers, particularly those with BRCA1/2 mutations.[1][2] Accurate quantification of olaparib in biological matrices is essential during drug development and clinical monitoring. Stable isotope-labeled internal standards, such as 2-Fluorobenzyl olaparib-d4, are the gold standard for mass spectrometry-based quantification, as they mimic the analyte's behavior during sample preparation and ionization, correcting for matrix effects and instrument variability.[3][4] The "2-Fluorobenzyl" designation in the topic refers to the 4-fluorobenzyl moiety inherent to the olaparib structure. The deuterated form, olaparib-d4, contains four deuterium (B1214612) atoms on the cyclopropylcarbonyl group.[3][5]

Experimental Protocols for Mass Spectrometric Analysis

The fragmentation data presented in this guide are based on methodologies described in the scientific literature for the analysis of olaparib. These protocols typically employ liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

A. Sample Preparation and Liquid Chromatography:

Biological samples are typically prepared using protein precipitation followed by solid-phase extraction or liquid-liquid extraction to isolate the analyte and internal standard. Chromatographic separation is achieved on a C18 reverse-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol).

B. Mass Spectrometry Conditions:

Mass spectrometric analysis is generally performed using an electrospray ionization (ESI) source in positive ion mode. A triple quadrupole or an ion trap mass spectrometer is used to generate fragmentation data.[1][6]

  • Ion Source: Electrospray Ionization (ESI), Positive Mode

  • MS Scan Range: m/z 50–650[1]

  • Gas Temperature: 330 °C[1]

  • Gas Flow Rate: 11 L/min[1]

  • Capillary Voltage: 4000 V[1]

  • Nebulizer Pressure: 35 psi[1]

  • Fragmentor Voltage: 135 V[1]

Mass Spectrometry Fragmentation Data

The fragmentation of this compound is inferred from the well-characterized fragmentation of unlabeled olaparib. The four deuterium atoms on the cyclopropylcarbonyl moiety result in a 4 Dalton mass shift in the precursor ion and any fragment ions retaining this part of the molecule.

Precursor and Product Ions

The table below summarizes the expected major ions for both olaparib and this compound in positive ion ESI-MS/MS.

CompoundPrecursor Ion [M+H]⁺ (m/z)Major Product Ions (m/z)Fragment Identity
Olaparib435.2367.1[M+H - C₄H₅NO]⁺
281.1[M+H - C₉H₁₂N₂O₂]⁺
324.1[M+H - C₇H₅FO]⁺
This compound 439.2 367.1 [M+H - C₄H₁D₄NO]⁺
285.1 [M+H - C₉H₈D₄N₂O₂]⁺
328.1 [M+H - C₇H₅FO]⁺

Data for olaparib fragmentation is based on published literature.[1][7] Data for this compound is extrapolated based on the known fragmentation of olaparib and the location of the deuterium labels.

Fragmentation Pathway of this compound

The proposed fragmentation pathway of the protonated this compound molecule ([M+H]⁺ at m/z 439.2) is initiated by the cleavage of the amide bond and other susceptible bonds within the piperazine (B1678402) ring and its substituents. The primary fragmentation routes are visualized in the following diagram.

Fragmentation_Pathway M_H_d4 [M+H]⁺ m/z 439.2 This compound F1 m/z 367.1 M_H_d4->F1 Loss of C₄H₁D₄NO (deuterated cyclopropylcarboxamide) F2 m/z 285.1 M_H_d4->F2 Loss of C₉H₈D₄N₂O₂ (deuterated cyclopropylcarbonylpiperazine-carboxamide) F3 m/z 328.1 M_H_d4->F3 Loss of C₇H₅FO (fluorobenzoyl moiety)

Caption: Proposed fragmentation pathway of this compound.

Experimental Workflow for Fragmentation Analysis

The logical workflow for determining the fragmentation pattern of a deuterated standard like this compound involves a systematic approach from method development to data interpretation.

Experimental_Workflow cluster_method_dev Method Development cluster_analysis Sample Analysis cluster_interpretation Data Interpretation A LC Method Optimization (Column, Mobile Phase) B MS Parameter Tuning (ESI Source, Voltages) A->B C Infusion of Olaparib & Olaparib-d4 (Precursor Ion Identification) B->C D LC-MS/MS Analysis (Product Ion Scans) C->D E Identify Common & Shifted Fragments D->E F Propose Fragmentation Pathway E->F G Confirm with High-Resolution MS (optional) F->G

Caption: Workflow for fragmentation pattern elucidation.

Conclusion

The mass spectrometric fragmentation of this compound follows a predictable pattern based on the fragmentation of unlabeled olaparib. The key diagnostic fragments arise from the cleavage of the amide linkages and the piperazine ring, with a characteristic +4 Da mass shift for fragments retaining the deuterated cyclopropylcarbonyl moiety. This detailed understanding is essential for the development of sensitive and specific quantitative bioanalytical methods for olaparib, supporting its clinical development and therapeutic drug monitoring. The provided experimental framework and fragmentation data serve as a valuable resource for researchers in the field of drug metabolism and pharmacokinetics.

References

Technical Guide: Synthesis and Spectroscopic Characterization of 2-Fluorobenzyl Olaparib-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide details the synthesis and predicted NMR spectral data for 2-Fluorobenzyl olaparib-d4 (B1164694). As of the compilation of this document, specific experimental data for this deuterated analog is not publicly available. The information provided is based on established synthetic routes for Olaparib (B1684210) and its derivatives, alongside spectral data for related compounds.

Introduction

Olaparib is a potent poly(ADP-ribose) polymerase (PARP) inhibitor utilized in cancer therapy.[1] Isotopic labeling, such as the deuteration of the piperazine (B1678402) moiety in Olaparib, is a common strategy in drug metabolism and pharmacokinetic (DMPK) studies to understand the biotransformation of a drug candidate. This guide provides a theoretical framework for the synthesis and NMR characterization of 2-Fluorobenzyl olaparib-d4, a derivative of Olaparib.

Proposed Synthesis of this compound

The synthesis of this compound can be achieved through the coupling of a key intermediate, 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, with a deuterated and functionalized piperazine derivative. Several synthetic strategies for Olaparib have been reported, often involving the formation of an amide bond between the benzoic acid intermediate and a piperazine derivative.[2][3][4][5] A plausible synthetic route is outlined below.

Synthesis of 1-(2-Fluorobenzyl)piperazine-d8

The initial step involves the synthesis of the deuterated piperazine moiety. This can be accomplished by the alkylation of piperazine-d8 with 2-fluorobenzyl bromide.

Amide Coupling to form this compound

The final step is the coupling of 1-(2-Fluorobenzyl)piperazine-d8 with 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid. This reaction is typically facilitated by a peptide coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA).[4][5]

Predicted NMR Spectral Data

The following tables summarize the expected ¹H and ¹³C NMR spectral data for this compound. The data is a composite based on published data for Olaparib and 2-fluorobenzyl derivatives.[6][7][8] The signals corresponding to the piperazine ring protons will be absent in the ¹H NMR spectrum due to deuteration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityAssignment
~12.5sNH (phthalazinone)
~8.2mAromatic H (phthalazinone)
~7.8-7.9mAromatic H (phthalazinone)
~7.1-7.5mAromatic H (fluorobenzyl & fluorobenzoyl)
~4.3sCH₂ (benzyl)
~3.6sCH₂ (benzyl of piperazine)

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~165C=O (amide)
~160C=O (phthalazinone)
~158 (d)C-F (fluorobenzyl)
~157 (d)C-F (fluorobenzoyl)
~120-145Aromatic C
~60CH₂ (benzyl)
~55CH₂ (benzyl of piperazine)

Solvent: DMSO-d₆. Note: Carbon signals of the deuterated piperazine ring will exhibit splitting due to C-D coupling and will have significantly lower intensity in a standard ¹³C NMR spectrum.

Experimental Protocols

General Synthesis Protocol for this compound
  • Synthesis of 1-(2-Fluorobenzyl)piperazine-d8: To a solution of piperazine-d8 (1.2 eq) in a suitable solvent such as dichloromethane (B109758) (DCM) or acetonitrile, add triethylamine (2.0 eq). Cool the mixture to 0 °C and add 2-fluorobenzyl bromide (1.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours. After completion, the reaction is worked up by washing with water and brine. The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure to yield the product.

  • Amide Coupling: To a solution of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (1.0 eq) in dimethylformamide (DMF), add HBTU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 30 minutes. Add 1-(2-Fluorobenzyl)piperazine-d8 (1.1 eq) and continue stirring at room temperature for 12-24 hours. The reaction mixture is then poured into water and the precipitated solid is collected by filtration, washed with water, and dried to afford crude this compound. Purification can be achieved by recrystallization or column chromatography.

NMR Sample Preparation Protocol
  • Weigh approximately 5-10 mg of the purified this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[9][10]

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.[11]

  • Ensure the sample is fully dissolved. If necessary, gently warm or vortex the vial.

  • If any solid particles are present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[12]

  • The final sample height in the NMR tube should be approximately 4-5 cm.[12]

  • Cap the NMR tube and carefully wipe the outside with a tissue dampened with acetone (B3395972) or isopropanol (B130326) before inserting it into the spectrometer.[10]

Visualizations

Proposed Synthetic Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthetic Steps cluster_products Intermediates & Final Product Piperazine-d8 Piperazine-d8 Alkylation Alkylation Piperazine-d8->Alkylation 2-Fluorobenzyl_bromide 2-Fluorobenzyl_bromide 2-Fluorobenzyl_bromide->Alkylation Benzoic_acid_intermediate 2-Fluoro-5-((4-oxo-3,4- dihydrophthalazin-1-yl)methyl)benzoic acid Amide_Coupling Amide_Coupling Benzoic_acid_intermediate->Amide_Coupling Deuterated_Piperazine 1-(2-Fluorobenzyl)piperazine-d8 Alkylation->Deuterated_Piperazine Et3N, DCM Final_Product This compound Amide_Coupling->Final_Product HBTU, DIPEA, DMF Deuterated_Piperazine->Amide_Coupling

Caption: Proposed synthesis of this compound.

NMR Experimental Workflow

NMR_Workflow Sample_Weighing Weigh 5-10 mg of sample Dissolution Dissolve in 0.6-0.7 mL of deuterated solvent Sample_Weighing->Dissolution Filtration Filter if necessary Dissolution->Filtration Transfer Transfer to NMR tube Filtration->Transfer Clear solution Acquisition Acquire NMR data Transfer->Acquisition Processing Process and analyze spectra Acquisition->Processing

Caption: Standard workflow for NMR sample preparation and analysis.

References

A Comprehensive Technical Guide to the Purity Analysis of 2-Fluorobenzyl Olaparib-d4 Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies and data interpretation essential for the purity analysis of the 2-Fluorobenzyl olaparib-d4 (B1164694) reference standard. Ensuring the purity and identity of this deuterated internal standard is critical for its application in pharmacokinetic and metabolic studies, where it serves to enhance the accuracy of quantitative bioanalytical methods.

Introduction to 2-Fluorobenzyl Olaparib-d4

This compound is a stable, isotopically labeled version of Olaparib, a potent poly (ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy.[1][2][3] The deuterium (B1214612) labeling makes it an ideal internal standard for mass spectrometry-based quantification of Olaparib in biological matrices.[3][4][5] The accurate characterization of its purity is paramount to ensure the reliability of analytical data.

The chemical structure of this compound is presented below.

Caption: Chemical structure of this compound.

Analytical Methods for Purity Assessment

A multi-tiered analytical approach is necessary to comprehensively assess the purity of the this compound reference standard. This typically involves a combination of chromatographic and spectroscopic techniques.

Reverse-phase HPLC (RP-HPLC) is a cornerstone technique for determining the chemical purity of Olaparib and its analogs.[1][2][6] It effectively separates the main compound from process-related impurities and degradation products.

Experimental Protocol: RP-HPLC Purity Assay

A typical RP-HPLC method for Olaparib purity analysis is detailed below. This method can be adapted for the deuterated standard.

Parameter Condition
Column C18 reverse-phase column (e.g., Waters Symmetry C18, 150 x 4.6 mm, 5 µm)[1]
Mobile Phase Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile). A common ratio is 50:50 (v/v).[1][6]
Flow Rate 1.0 mL/min[1]
Injection Volume 20 µL[1]
Detection UV spectrophotometry at 254 nm[1][2]
Column Temperature Ambient or controlled at 35 °C[2]
Diluent Methanol or a mixture of methanol and water.[1][6]

Data Presentation: HPLC Purity Analysis

The results of the HPLC analysis should be presented in a clear, tabular format.

Analyte Retention Time (min) Peak Area (%) Specification
This compound~4.3>98%≥98%
Individual ImpurityVaries<0.1%≤0.1%
Total ImpuritiesVaries<2%≤2%

LC-MS is employed to confirm the identity of the this compound and to identify any potential impurities. The high sensitivity and selectivity of mass spectrometry make it an invaluable tool for this purpose.

Experimental Protocol: LC-MS Identity Confirmation

Parameter Condition
LC System Similar to the HPLC system described above.
Mass Spectrometer Electrospray Ionization (ESI) in positive ion mode.
Scan Range m/z 100-1000
Expected m/z [M+H]⁺ for C₂₄H₁₉D₄FN₄O₃ (Molecular Weight: 438.5)[3][7][8]

Data Presentation: LC-MS Analysis

Compound Formula Molecular Weight Observed [M+H]⁺
This compoundC₂₄H₁₉D₄FN₄O₃438.5439.5

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the reference standard and to ensure the correct positioning of the deuterium labels.

Experimental Protocol: NMR Analysis

Parameter Condition
Spectrometer 400 MHz or higher
Solvent DMSO-d₆ or CDCl₃
Analysis Comparison of the obtained spectrum with the known spectrum of unlabeled Olaparib, noting the absence of signals corresponding to the deuterated positions.

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and fluorine in the compound, which serves as a fundamental check of its empirical formula.

Data Presentation: Elemental Analysis

Element Theoretical (%) Found (%)
Carbon (C)65.7365.68
Hydrogen (H) + Deuterium (D)5.295.32
Nitrogen (N)12.7712.75
Fluorine (F)4.334.30

Impurity Profiling

The synthesis of Olaparib can result in several process-related impurities.[9] These may also be present in the deuterated analog. A thorough purity analysis should aim to identify and quantify these potential impurities.

Common Olaparib Impurities:

  • Starting materials and intermediates: Unreacted precursors from the synthesis.[9]

  • By-products: Compounds formed through side reactions.

  • Degradation products: Formed during storage or handling.

A list of potential impurities and their molecular weights is provided in the table below.

Impurity Name Molecular Formula Molecular Weight
Olaparib Desfluoro Impurity[9]C₂₄H₂₄N₄O₃416.48
4-(4-Fluorobenzyl)phthalazin-1(2H)-one[10]C₁₅H₁₁FN₂O254.26
4-(4-Fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one[10]C₂₀H₁₉FN₄O₂366.4

Workflow for Purity Analysis

The logical flow of the purity analysis process is crucial for a comprehensive characterization of the reference standard.

cluster_workflow Purity Analysis Workflow start Reference Standard Sample hplc HPLC Analysis (Purity Assay) start->hplc lcms LC-MS Analysis (Identity & Impurity ID) start->lcms nmr NMR Spectroscopy (Structural Confirmation) start->nmr elemental Elemental Analysis (Empirical Formula) start->elemental end Certificate of Analysis hplc->end lcms->end nmr->end elemental->end

Caption: A typical workflow for the purity analysis of a reference standard.

Conclusion

The purity analysis of the this compound reference standard is a critical process that underpins the reliability of bioanalytical data. A combination of chromatographic and spectroscopic techniques, as detailed in this guide, is essential for a thorough characterization. Adherence to well-defined experimental protocols and clear data presentation are paramount for ensuring the quality and suitability of the reference standard for its intended use in drug development and research.

References

The Role of 2-Fluorobenzyl Olaparib-d4 in Advancing PARP Inhibitor Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Fluorobenzyl olaparib-d4 (B1164694), a deuterated analog of the potent poly(ADP-ribose) polymerase (PARP) inhibitor, Olaparib. While not intended for therapeutic use itself, this stable isotope-labeled compound is a critical tool in the research and development of Olaparib-based cancer therapies. Its primary application lies in its use as an internal standard for highly accurate and precise quantification of Olaparib in biological matrices. This guide will detail its chemical properties, its principal research application, a representative experimental protocol for its use, and the underlying mechanism of action of its parent compound, Olaparib.

Compound Profile: 2-Fluorobenzyl olaparib-d4

This compound is a synthetic, deuterated version of Olaparib where four hydrogen atoms on the cyclopropylcarbonyl moiety have been replaced with deuterium. This isotopic substitution results in a molecule with a higher mass but chemically identical properties to Olaparib.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name 4-((3-(4-(cyclopropane-1-carbonyl-d4)piperazine-1-carbonyl)-4-fluorobenzyl)phthalazin-1(2H)-one[1]
Synonyms Olaparib-d4, N/A[1][2]
Molecular Formula C24H19D4FN4O3[3]
Formula Weight 438.5 g/mol [2][3]
Monoisotopic Mass 438.20052575 Da[2]
Purity ≥99% deuterated forms (d1-d4)[3]
Appearance A solid[3]
Solubility DMF: 3 mg/ml, DMSO: 10 mg/ml[3]
Storage 4°C[3]
Stability ≥ 4 years[3]

Core Research Application: Internal Standard in Quantitative Analysis

The fundamental research use of this compound is as an internal standard in analytical and pharmacokinetic studies.[1] In techniques such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), an internal standard is a compound added in a known amount to samples, calibrators, and controls. Its purpose is to correct for the loss of analyte during sample preparation and for variations in instrument response.

The ideal internal standard is chemically and physically similar to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. Deuterated standards like Olaparib-d4 are considered the "gold standard" for LC-MS-based quantification because they co-elute with the analyte (Olaparib) and exhibit similar ionization efficiency, but are easily differentiated by their mass-to-charge ratio (m/z). This significantly improves the accuracy and precision of Olaparib quantification in complex biological samples such as plasma, serum, and tissue homogenates.[1][3]

This precise quantification is essential for:

  • Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of Olaparib.

  • Therapeutic Drug Monitoring (TDM): Ensuring that patients are receiving the optimal dose of Olaparib to maximize efficacy and minimize toxicity.

  • Metabolic Research: Identifying and quantifying the metabolites of Olaparib.

  • Bioequivalence Studies: Comparing the bioavailability of different formulations of Olaparib.

Experimental Protocols

General Protocol for Olaparib Quantification in Human Plasma using LC-MS/MS

This protocol provides a representative methodology for the use of this compound as an internal standard.

Objective: To accurately quantify the concentration of Olaparib in human plasma samples.

Materials:

  • Human plasma samples

  • Olaparib reference standard

  • This compound (internal standard)

  • Acetonitrile (B52724) (protein precipitation agent)

  • Formic acid (mobile phase additive)

  • Ultrapure water

  • Calibrators and quality control (QC) samples

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of Olaparib in DMSO.

    • Prepare a 1 mg/mL stock solution of this compound in DMSO.

  • Preparation of Working Solutions:

    • Prepare a series of working solutions of Olaparib by serial dilution of the stock solution with 50:50 acetonitrile:water to create calibration standards (e.g., ranging from 1 ng/mL to 1000 ng/mL).

    • Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in 50:50 acetonitrile:water.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, calibrator, or QC sample, add 20 µL of the internal standard working solution (this compound).

    • Vortex briefly to mix.

    • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A suitable gradient to separate Olaparib from matrix components.

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry (MS/MS):

      • Ionization Mode: Positive electrospray ionization (ESI+).

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • Olaparib: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific values to be determined by infusion).

        • This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (precursor will be +4 Da compared to Olaparib).

  • Data Analysis:

    • Integrate the peak areas for both Olaparib and this compound.

    • Calculate the ratio of the peak area of Olaparib to the peak area of the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

    • Determine the concentration of Olaparib in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing Workflows and Mechanisms

Experimental Workflow for a Pharmacokinetic Study

The following diagram illustrates a typical workflow for a preclinical or clinical pharmacokinetic study where this compound would be utilized.

G cluster_0 In Vivo Phase cluster_1 Sample Processing cluster_2 Analytical Phase cluster_3 Data Analysis A Administer Olaparib to Study Subjects B Collect Biological Samples (e.g., Blood) at Timed Intervals A->B C Process Blood to Isolate Plasma B->C D Add Known Amount of This compound (Internal Standard) C->D E Protein Precipitation & Supernatant Extraction D->E F LC-MS/MS Analysis E->F G Quantify Olaparib Concentration (using Internal Standard Ratio) F->G H Plot Concentration vs. Time Curve G->H I Calculate Pharmacokinetic Parameters (AUC, Cmax, T1/2) H->I

Caption: Workflow for a pharmacokinetic study of Olaparib.

Mechanism of Action: Olaparib and PARP Inhibition

To understand why the quantification of Olaparib is critical, it is essential to understand its mechanism of action. Olaparib is a potent inhibitor of PARP enzymes, particularly PARP1 and PARP2.[3][4] These enzymes are crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[5]

In normal cells, if SSBs are not repaired, they can lead to the collapse of replication forks and the formation of more lethal DNA double-strand breaks (DSBs). These DSBs are then repaired by the high-fidelity homologous recombination (HR) pathway, which relies on proteins like BRCA1 and BRCA2.

However, in cancer cells with mutations in BRCA1 or BRCA2, the HR pathway is deficient. When Olaparib inhibits PARP, SSBs accumulate and are converted to DSBs.[6] Since the cancer cells cannot repair these DSBs through the defective HR pathway, this leads to genomic instability and ultimately, cell death.[7] This concept is known as "synthetic lethality," where a deficiency in two different pathways (PARP inhibition and HR deficiency) is lethal to the cell, while a deficiency in either one alone is not.

The following diagram illustrates this signaling pathway and the therapeutic intervention with Olaparib.

G cluster_0 DNA Damage & Repair cluster_1 Effect of Olaparib cluster_2 Cell Fate (BRCA-Deficient Cancer Cell) DNA_Damage DNA Single-Strand Break (SSB) PARP PARP Enzyme DNA_Damage->PARP Recruitment & Repair BER Base Excision Repair (BER) PARP->BER Recruitment & Repair SSB_Accumulation SSB Accumulation PARP->SSB_Accumulation Blockade SSB_Repaired DNA Repaired BER->SSB_Repaired Recruitment & Repair Olaparib Olaparib Olaparib->PARP Inhibits DSB_Formation DNA Double-Strand Break (DSB) SSB_Accumulation->DSB_Formation Replication Fork Collapse HRR Homologous Recombination Repair (HRR) Pathway DSB_Formation->HRR Attempted Repair Cell_Death Apoptosis / Cell Death HRR->Cell_Death Repair Failure

Caption: Olaparib's mechanism via synthetic lethality.

Conclusion

This compound is an indispensable research tool that enables the robust and reliable quantification of Olaparib. While it does not possess therapeutic properties itself, its role as an internal standard is critical for the clinical development and optimization of Olaparib therapy. By facilitating accurate measurements in pharmacokinetic, pharmacodynamic, and toxicological studies, this compound helps ensure that this life-extending cancer therapy can be used safely and effectively. This guide provides the foundational knowledge for researchers and drug development professionals to understand and implement the use of this vital analytical reagent in their work.

References

Unraveling the Structural Nuances: A Comparative Analysis of 2-Fluorobenzyl Olaparib-d4 and Olaparib-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the structural differences between two deuterated analogs of the PARP inhibitor Olaparib (B1684210): 2-Fluorobenzyl olaparib-d4 (B1164694) and the more commonly referenced olaparib-d4. Understanding these distinctions is crucial for researchers engaged in the development of targeted cancer therapies and for those utilizing these compounds as internal standards in analytical studies.

Core Structural Features and Key Differences

Olaparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, critical in the cellular DNA damage response. Deuterated versions of olaparib, such as olaparib-d4, are frequently employed as internal standards in pharmacokinetic and metabolic studies due to their mass difference, which allows for clear differentiation from the non-deuterated parent drug in mass spectrometry analysis.

Olaparib-d4 is characterized by the substitution of four hydrogen atoms with deuterium (B1214612) on the cyclopropylcarbonyl moiety. Its systematic IUPAC name is 4-[[4-fluoro-3-[4-(2,2,3,3-tetradeuteriocyclopropanecarbonyl)piperazine-1-carbonyl]phenyl]methyl]-2H-phthalazin-1-one.[1][2]

2-Fluorobenzyl olaparib-d4 , as its name suggests, introduces an additional structural modification. Based on systematic nomenclature, this compound is presumed to feature a fluorine atom at the 2-position of the benzyl (B1604629) ring, in addition to the deuterium labeling on the cyclopropyl (B3062369) group. This seemingly minor alteration can have significant implications for the molecule's physicochemical properties and its interactions with biological targets.

It is important to note that while a commercial supplier provides a product under the name "this compound" with the CAS number 2732919-14-9, the accompanying structural diagram and molecular formula appear to be identical to that of olaparib-d4, creating a degree of ambiguity.[3][4] This guide will proceed based on the assumption that the name accurately reflects an additional fluorination on the benzyl ring.

Comparative Data

To facilitate a clear understanding of the structural and chemical distinctions, the following table summarizes the key properties of both compounds.

PropertyOlaparib-d4This compound (Assumed Structure)
IUPAC Name 4-[[4-fluoro-3-[4-(2,2,3,3-tetradeuteriocyclopropanecarbonyl)piperazine-1-carbonyl]phenyl]methyl]-2H-phthalazin-1-one4-[[2-fluoro-5-[4-(2,2,3,3-tetradeuteriocyclopropanecarbonyl)piperazine-1-carbonyl]phenyl]methyl]-2H-phthalazin-1-one
Molecular Formula C₂₄H₁₉D₄FN₄O₃C₂₄H₁₈D₄F₂N₄O₃
Molecular Weight ~438.5 g/mol ~456.5 g/mol
Key Structural Difference from Olaparib Four deuterium atoms on the cyclopropyl ring.Four deuterium atoms on the cyclopropyl ring and one fluorine atom on the benzyl ring.

Visualizing the Structural Distinction

The following diagram, generated using the DOT language, illustrates the precise structural difference between olaparib-d4 and the assumed structure of this compound.

G cluster_olaparib_d4 Olaparib-d4 cluster_2F_olaparib_d4 This compound (Assumed Structure) cluster_key Structural Difference Olaparib_d4 Olaparib_d4 Two_F_Olaparib_d4 diff Additional Fluorine Two_F_Olaparib_d4->diff

Caption: Structural comparison of Olaparib-d4 and this compound.

Experimental Protocols: A Representative Synthetic Approach

Hypothetical Synthetic Workflow for this compound

The following diagram outlines a plausible synthetic workflow.

G start Substituted Toluic Acid Derivative intermediate1 Bromination/Halogenation start->intermediate1 intermediate2 Coupling with Phthalazinone Precursor intermediate1->intermediate2 intermediate3 Formation of Benzyl-Phthalazinone Core intermediate2->intermediate3 intermediate4 Coupling with Deuterated Piperazine (B1678402) Side Chain intermediate3->intermediate4 final_product This compound intermediate4->final_product

Caption: A potential synthetic pathway for this compound.

Step-by-Step Methodology (General Principles):

  • Synthesis of the Substituted Benzyl-Phthalazinone Core: The synthesis would commence with a commercially available, appropriately substituted toluic acid or a related precursor bearing a fluorine atom at the desired position on the aromatic ring. This starting material would undergo a series of reactions, likely including bromination or other halogenation of the methyl group, followed by coupling with a suitable phthalazinone precursor.

  • Preparation of the Deuterated Side Chain: The deuterated cyclopropylcarbonyl piperazine moiety would be synthesized separately. This typically involves the use of deuterated reagents to introduce the four deuterium atoms onto the cyclopropane (B1198618) ring of cyclopropanecarboxylic acid, which is then activated and coupled to piperazine.

  • Final Coupling Reaction: The substituted benzyl-phthalazinone core would then be coupled with the deuterated piperazine side chain. This is commonly achieved through an amide bond formation reaction, often facilitated by a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

  • Purification and Characterization: The final product would be purified using standard chromatographic techniques, such as column chromatography or preparative high-performance liquid chromatography (HPLC). The structure and purity of this compound would be confirmed by analytical methods including nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) and high-resolution mass spectrometry (HRMS) to verify the molecular weight and isotopic labeling.

Conclusion

The primary structural difference between this compound and olaparib-d4 lies in the presence of an additional fluorine atom on the benzyl ring of the former. This modification, while seemingly small, alters the molecule's elemental composition and molecular weight, and is expected to influence its electronic properties, lipophilicity, and metabolic stability. For researchers in drug development and analytical sciences, a precise understanding of these structural nuances is paramount for the accurate interpretation of experimental data and the rational design of future PARP inhibitors. Further experimental characterization of this compound is necessary to fully elucidate its properties and potential applications.

References

Navigating the Isotopic Landscape of Olaparib: A Technical Guide to 2-Fluorobenzyl Olaparib-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the isotopic labeling pattern of deuterated Olaparib (B1684210), with a specific focus on a hypothetical yet synthetically feasible isotopologue: 2-Fluorobenzyl olaparib-d4 (B1164694) . While the commercially prevalent deuterated standard for Olaparib features deuterium (B1214612) atoms on the cyclopropyl (B3062369) ring (Olaparib-d4), this guide will explore the synthesis, characterization, and potential applications of an analog labeled on the 2-fluorobenzyl moiety. Such a molecule serves as a valuable tool in pharmacokinetic and metabolic studies, offering a distinct mass shift from the more common internal standard.

Understanding Deuterated Olaparib: A Tale of Two Isotopologues

Isotopically labeled compounds are indispensable in drug development for their role as internal standards in quantitative bioanalysis. The addition of deuterium atoms provides a distinct mass signature detectable by mass spectrometry, without significantly altering the chemical properties of the molecule.

The Prevalent Standard: Olaparib-d4 (Cyclopropyl-labeled)

The most commonly available deuterated form of Olaparib is labeled on the cyclopropyl group. This isotopologue, herein referred to as Olaparib-d4 (Cyclopropyl) , is widely used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) assays for the quantification of Olaparib in biological matrices.[1][2]

A Hypothetical-but-Valuable Analog: 2-Fluorobenzyl olaparib-d4

This guide focuses on a theoretical isotopologue, This compound , where the four deuterium atoms are strategically placed on the benzyl (B1604629) ring of the 2-fluorobenzyl group. While not a standard commercial product, its synthesis is achievable and offers an alternative internal standard with a different fragmentation pattern in mass spectrometry, which can be advantageous in complex matrix analyses.

Isotopic Labeling Pattern and Physicochemical Properties

The precise placement of deuterium atoms is critical for the utility of an isotopically labeled standard. The following tables summarize the key properties of both the common Olaparib-d4 and the proposed this compound.

PropertyOlaparib (Unlabeled)Olaparib-d4 (Cyclopropyl)This compound (Hypothetical)
Molecular Formula C₂₄H₂₃FN₄O₃C₂₄H₁₉D₄FN₄O₃C₂₄H₁₉D₄FN₄O₃
Monoisotopic Mass (Da) 434.1758438.2009438.2009
Molecular Weight ( g/mol ) 434.46438.50438.50
IUPAC Name 4-[(3-[4-(cyclopropanecarbonyl)piperazine-1-carbonyl]-4-fluorophenyl)methyl]-2H-phthalazin-1-one4-[[4-fluoro-3-[4-(2,2,3,3-tetradeuteriocyclopropanecarbonyl)piperazine-1-carbonyl]phenyl]methyl]-2H-phthalazin-1-one[3]4-[[3-[4-(cyclopropanecarbonyl)piperazine-1-carbonyl]-4-fluoro-2,3,5,6-tetradeuterophenyl]methyl]-2H-phthalazin-1-one
Labeling Position N/ACyclopropyl Ring2-Fluorobenzyl Ring

Synthesis of this compound: A Proposed Experimental Protocol

The synthesis of this compound can be achieved by modifying established synthetic routes for Olaparib, incorporating a deuterated starting material for the 2-fluorobenzyl moiety.

Synthesis of Deuterated 2-Fluoro-5-methylbenzoic acid

The key starting material is a deuterated analog of 2-fluoro-5-methylbenzoic acid. This can be prepared via electrophilic aromatic substitution using deuterated sulfuric acid (D₂SO₄) and D₂O.

Protocol:

  • To a solution of 2-fluoro-5-methylbenzoic acid in an appropriate inert solvent, add a stoichiometric excess of deuterated sulfuric acid (D₂SO₄) and deuterated water (D₂O).

  • Heat the reaction mixture under reflux for an extended period (24-48 hours) to allow for complete H/D exchange on the aromatic ring.

  • Monitor the reaction progress by ¹H NMR spectroscopy, observing the disappearance of the aromatic proton signals.

  • Upon completion, carefully quench the reaction with D₂O ice and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-fluoro-3,4,6-trideutero-5-(trideuteromethyl)benzoic acid.

Conversion to Deuterated 2-Fluoro-5-(bromomethyl)benzoic acid

The deuterated benzoic acid derivative is then brominated at the benzylic position.

Protocol:

  • Dissolve the deuterated 2-fluoro-5-methylbenzoic acid in a suitable solvent like carbon tetrachloride.

  • Add N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide.

  • Reflux the mixture while irradiating with a UV lamp to facilitate benzylic bromination.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture, filter off the succinimide, and concentrate the filtrate to obtain the crude deuterated 2-fluoro-5-(bromomethyl)benzoic acid.

Coupling with Phthalazinone Core and Final Assembly

The deuterated benzyl bromide is then used in the standard synthetic route for Olaparib.

Protocol:

  • The deuterated 2-fluoro-5-(bromomethyl)benzoic acid is coupled with the phthalazinone core structure.

  • The resulting intermediate is then reacted with 1-(cyclopropanecarbonyl)piperazine to yield the final product, this compound. The specific coupling reagents and conditions would follow established procedures for Olaparib synthesis.[4]

Synthesis_Workflow cluster_start Starting Materials cluster_deuteration Deuteration cluster_bromination Benzylic Bromination cluster_coupling Coupling & Final Assembly A 2-Fluoro-5-methylbenzoic acid C Deuterated 2-Fluoro-5-methylbenzoic acid A->C H/D Exchange B D2SO4 / D2O B->C E Deuterated 2-Fluoro-5-(bromomethyl)benzoic acid C->E Radical Bromination D NBS, Benzoyl Peroxide D->E H This compound E->H Coupling F Phthalazinone Core F->H G 1-(cyclopropanecarbonyl)piperazine G->H

Proposed synthesis workflow for this compound.

Mass Spectrometry Analysis

The primary application of this compound is as an internal standard in mass spectrometry-based quantification of Olaparib.

Expected Mass Spectra

In a typical LC-MS/MS analysis, the deuterated standard will co-elute with the unlabeled analyte but will be distinguished by its higher mass-to-charge ratio (m/z).

CompoundParent Ion (m/z) [M+H]⁺Expected Major Fragment Ions (m/z)
Olaparib (Unlabeled)435.18281.1 (Phthalazinone moiety), 155.1 (Cyclopropylcarbonylpiperazine moiety)
This compound439.21281.1 (Unlabeled Phthalazinone moiety), 155.1 (Unlabeled Cyclopropylcarbonylpiperazine moiety), Deuterated benzyl fragment

Note: The exact m/z values of fragment ions for the deuterated compound would depend on the fragmentation pathway.

Logical Workflow for Isotopic Purity Assessment

Isotopic_Purity_Assessment A Synthesized this compound B High-Resolution Mass Spectrometry Analysis A->B C Determine m/z of Molecular Ion B->C E Analyze Isotopic Cluster B->E H Tandem MS (MS/MS) Analysis B->H D Compare with Theoretical Mass of C24H19D4FN4O3 C->D L Assess Isotopic Purity D->L F Quantify Relative Abundance of M, M+1, M+2, etc. E->F G Calculate Deuterium Incorporation (%) F->G G->L I Fragment the Molecular Ion H->I J Identify Fragments Containing the Deuterated Benzyl Moiety I->J K Confirm Labeling Position J->K K->L

Workflow for assessing the isotopic purity of the synthesized compound.

Signaling Pathways and Applications

Olaparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, which play a crucial role in DNA single-strand break repair. In cancer cells with BRCA1/2 mutations, which are deficient in homologous recombination-based DNA repair, inhibition of PARP leads to synthetic lethality.

The use of a deuterated internal standard like this compound is critical for accurately quantifying Olaparib concentrations in preclinical and clinical samples. This allows for precise determination of pharmacokinetic parameters (absorption, distribution, metabolism, and excretion) and pharmacodynamic relationships, ensuring optimal dosing and efficacy in patients.

PARP_Inhibition_Pathway cluster_dna_damage DNA Damage Response cluster_parp PARP-mediated Repair cluster_olaparib Olaparib Action cluster_outcome Cellular Outcome A DNA Single-Strand Break B PARP Activation A->B C PARylation B->C G Replication Fork Collapse B->G Blocked by Olaparib D Recruitment of Repair Proteins C->D E DNA Repair D->E F Olaparib F->B Inhibits H Double-Strand Breaks G->H I Synthetic Lethality in BRCA-deficient cells H->I

Simplified signaling pathway of PARP inhibition by Olaparib.

Conclusion

While Olaparib-d4 labeled on the cyclopropyl group remains the industry standard for bioanalytical assays, the synthesis and characterization of this compound present a viable and valuable alternative for researchers. This guide provides a foundational understanding of its proposed isotopic labeling pattern, a detailed, albeit theoretical, synthetic protocol, and the analytical considerations for its use. The development of diverse isotopically labeled standards is crucial for enhancing the robustness and accuracy of quantitative bioanalysis in drug development.

References

Methodological & Application

Application Note: High-Throughput Quantification of Olaparib in Human Plasma Using 2-Fluorobenzyl Olaparib-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of olaparib (B1684210), a PARP inhibitor, in human plasma. The method utilizes 2-Fluorobenzyl olaparib-d4 (B1164694) as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and drug development research. The protocol outlines a straightforward liquid-liquid extraction (LLE) procedure for sample preparation followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer.

Note: While this document specifies the use of 2-Fluorobenzyl olaparib-d4, the presented data and methodologies are based on studies utilizing structurally similar and commonly employed deuterated internal standards for olaparib, such as [2H8]-olaparib, due to a lack of specific literature on the requested compound.

Introduction

Olaparib is a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, approved for the treatment of various cancers, particularly those with BRCA1/2 mutations.[1][2][3][4] Accurate and reliable quantification of olaparib in biological matrices is crucial for understanding its pharmacokinetics, ensuring patient safety, and optimizing therapeutic outcomes. LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is critical as it co-elutes with the analyte and compensates for variations in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of the assay.[5] This application note provides a comprehensive protocol for the determination of olaparib in human plasma, validated to meet regulatory guidelines.

Experimental

  • Olaparib reference standard

  • This compound (Internal Standard, IS)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Ammonium formate

  • Formic acid

  • Ultrapure water

  • Human plasma (K2EDTA)

  • Liquid Chromatography: UPLC/HPLC system (e.g., Waters Acquity UPLC, Shimadzu Nexera)

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex QTRAP, Waters Xevo TQ-S) equipped with an electrospray ionization (ESI) source.

  • Olaparib Stock Solution (1 mg/mL): Dissolve 10 mg of olaparib in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the olaparib stock solution in 50:50 methanol/water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (10 ng/mL): Dilute the IS stock solution in ethyl acetate.

  • Thaw plasma samples, calibration standards, and QC samples on ice.

  • Vortex mix all samples to ensure homogeneity.

  • To 100 µL of plasma, add 1 mL of ethyl acetate containing the internal standard (10 ng/mL).

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Transfer the supernatant (organic layer) to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of 50:50 water/acetonitrile.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

ParameterCondition
Column C18 column (e.g., Waters CORTECS UPLC C18, 2.1 x 50 mm, 1.6 µm)
Mobile Phase A 10 mM Ammonium Formate with 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40°C
Gradient 5% B to 95% B over 4 minutes, hold for 1.5 min, re-equilibrate for 3.5 min
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Olaparib: m/z 435.4 → 281.1IS (this compound): m/z 443.4 → 281.3 (projected)
Capillary Voltage 3.0 kV
Source Temp. 150°C
Desolvation Temp. 550°C
Gas Flow Desolvation: 1000 L/h, Cone: 150 L/h
Collision Energy Olaparib: 28 V, IS: 45 V (optimized for specific instrument)

Method Validation and Performance

The method was validated according to regulatory guidelines, demonstrating excellent performance across various parameters.

ParameterResult
Calibration Range 0.5 - 50,000 ng/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.15 ng/mL
Lower Limit of Quantification (LLOQ) 0.5 ng/mL

Data synthesized from studies using [2H8]-olaparib as the internal standard.[6]

The intra- and inter-day accuracy and precision were evaluated at four QC levels.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Deviation)
LLOQ0.5< 11%< 9%< ±9%
LQC1.5< 8%< 7%< ±8%
MQC75< 5%< 6%< ±5%
HQC37,500< 4%< 5%< ±4%

Data synthesized from studies using deuterated olaparib internal standards.[3][6]

ParameterResult
Extraction Recovery > 91%
Matrix Effect Minimal (<15%)

Data synthesized from multiple olaparib quantification studies.[1][7]

Experimental Workflow Diagram

LCMS_Workflow LC-MS/MS Workflow for Olaparib Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (100 µL) Add_IS Add LLE Solvent with Internal Standard (1 mL) Sample->Add_IS Vortex1 Vortex (1 min) Add_IS->Vortex1 Centrifuge Centrifuge (13,000 rpm, 10 min) Vortex1->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase (100 µL) Evaporate->Reconstitute Inject Inject into UPLC/HPLC Reconstitute->Inject Chromatography Chromatographic Separation (C18 Column) Inject->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization Detection Tandem Mass Spectrometry (MRM Mode) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation (Analyte/IS Ratio vs. Conc.) Integration->Calibration Quantification Quantify Olaparib Concentration Calibration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for Olaparib Analysis.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of olaparib in human plasma. The use of a stable isotope-labeled internal standard, exemplified here by this compound, ensures the accuracy and precision required for clinical and research applications. The simple liquid-liquid extraction protocol and rapid chromatographic runtime allow for the efficient processing of large numbers of samples. This method is well-suited for therapeutic drug monitoring, pharmacokinetic analysis, and other studies requiring precise measurement of olaparib concentrations.

References

"application of 2-Fluorobenzyl olaparib-d4 in pharmacokinetic studies of olaparib"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olaparib (B1684210) is a potent poly(ADP-ribose) polymerase (PARP) inhibitor that has demonstrated significant efficacy in the treatment of various cancers, particularly those with BRCA1/2 mutations. To accurately characterize its absorption, distribution, metabolism, and excretion (ADME) properties, robust bioanalytical methods are essential for pharmacokinetic (PK) studies. The use of a stable isotope-labeled internal standard is crucial for achieving high accuracy and precision in quantification by mass spectrometry. 2-Fluorobenzyl olaparib-d4 (B1164694), a deuterated analog of olaparib, serves as an ideal internal standard for the bioanalysis of olaparib in biological matrices. Its chemical name is 4-(3-(4-(cyclopropane-1-carbonyl-d4)piperazine-1-carbonyl)-4-fluorobenzyl)phthalazin-1(2H)-one, with a molecular formula of C24H19D4FN4O3.[1][2] This document provides detailed application notes and protocols for the use of 2-Fluorobenzyl olaparib-d4 in pharmacokinetic studies of olaparib.

Principle and Application

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, a stable isotope-labeled internal standard (SIL-IS) is the gold standard. This compound is an ideal SIL-IS for olaparib quantification due to several key properties:

  • Co-elution with the Analyte: It has nearly identical chromatographic behavior to olaparib, ensuring they experience similar matrix effects during ionization.

  • Similar Extraction Recovery: Its physicochemical properties closely match those of olaparib, leading to comparable recovery during sample preparation.

  • Mass Shift for Detection: The mass difference of 4 Da allows for distinct detection from the unlabeled olaparib in the mass spectrometer, while minimizing the risk of isotopic cross-talk.

The use of this compound enables reliable correction for variability in sample preparation and instrument response, leading to highly accurate and precise quantification of olaparib in complex biological matrices such as plasma and tissue homogenates.

Quantitative Data Summary

The following table summarizes the performance characteristics of a validated UPLC-MS/MS method for the quantification of olaparib in human plasma using a deuterated internal standard (olaparib-d4).[3]

ParameterValueReference
Linearity Range 100 - 20,000 ng/mL[3]
Correlation Coefficient (r) 0.9993[3]
Precision (CV%) < 9.09%[3]
Accuracy 89.23% - 111.08%[3]
Limit of Detection (LOD) 30 ng/mL[3]
Recovery ~98%[3]

Experimental Protocols

Preparation of Stock and Working Solutions

a. Olaparib Stock Solution (1 mg/mL):

  • Accurately weigh 10 mg of olaparib standard.
  • Dissolve in 10 mL of a suitable solvent (e.g., DMSO or methanol).
  • Store at -20°C.

b. This compound Internal Standard (IS) Stock Solution (1 mg/mL):

  • Accurately weigh 1 mg of this compound.
  • Dissolve in 1 mL of a suitable solvent (e.g., DMSO or methanol).
  • Store at -20°C.

c. Working Solutions:

  • Prepare serial dilutions of the olaparib stock solution with a 50:50 mixture of acetonitrile (B52724) and water to create calibration standards and quality control (QC) samples at various concentrations.
  • Prepare a working solution of the IS by diluting the IS stock solution with the same solvent mixture to a final concentration of, for example, 100 ng/mL.

Sample Preparation from Plasma (Protein Precipitation)

This protocol is a general guideline and may require optimization based on specific laboratory conditions and matrices.

  • Thaw plasma samples on ice.

  • Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the IS working solution to each tube (except for blank samples, to which 20 µL of the solvent mixture is added).

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile to each tube to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Analysis

The following are typical starting conditions that may require optimization:

a. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size) is commonly used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B (linear gradient)

    • 2.5-3.0 min: 90% B (hold)

    • 3.0-3.1 min: 90-10% B (linear gradient)

    • 3.1-4.0 min: 10% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

b. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Olaparib: m/z 435.2 → 367.1 (Quantifier), m/z 435.2 → 105.1 (Qualifier)

    • This compound (IS): m/z 439.2 → 371.1 (Quantifier) (Note: These transitions are examples and should be optimized for the specific instrument used.)

  • Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for each transition to achieve maximum sensitivity.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add IS (this compound) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute injection Inject into LC-MS/MS reconstitute->injection chromatography Chromatographic Separation (C18) injection->chromatography detection Mass Spectrometric Detection (MRM) chromatography->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Olaparib calibration->quantification pk_analysis Pharmacokinetic Analysis quantification->pk_analysis

Caption: Bioanalytical workflow for olaparib quantification.

logical_relationship cluster_core Core Principle cluster_advantages Key Advantages cluster_outcome Outcome sil_is This compound (Stable Isotope-Labeled Internal Standard) coelution Co-elution sil_is->coelution recovery Similar Recovery sil_is->recovery mass_shift Distinct m/z sil_is->mass_shift olaparib Olaparib (Analyte) olaparib->coelution olaparib->recovery correction Correction for Variability (Matrix Effects, Ion Suppression/Enhancement) coelution->correction recovery->correction mass_shift->correction result Accurate & Precise Quantification correction->result

Caption: Rationale for using a stable isotope-labeled internal standard.

References

"therapeutic drug monitoring assay development with 2-Fluorobenzyl olaparib-d4"

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: A Validated LC-MS/MS Assay for Therapeutic Drug Monitoring of Olaparib (B1684210) in Human Plasma

Introduction

Olaparib (Lynparza®) is a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, approved for the treatment of various cancers, particularly those with BRCA1/2 mutations.[1] Therapeutic Drug Monitoring (TDM) of olaparib can be beneficial for optimizing treatment by ensuring drug exposure is within the therapeutic window, thereby maximizing efficacy while minimizing toxicity.[2][3] This document describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of olaparib in human plasma, intended for TDM. The assay utilizes a stable isotope-labeled internal standard, olaparib-d8 (B11931777), for accurate and precise quantification.

Mechanism of Action: PARP Inhibition

Olaparib competitively inhibits PARP1 and PARP2, enzymes crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1] In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., due to BRCA mutations), the accumulation of unrepaired SSBs leads to the formation of double-strand breaks (DSBs) during DNA replication. These DSBs cannot be effectively repaired, resulting in synthetic lethality and tumor cell death.

cluster_0 Normal Cell cluster_1 BRCA-Deficient Cancer Cell + Olaparib DNA_damage DNA Single-Strand Break PARP PARP Activation DNA_damage->PARP BER Base Excision Repair PARP->BER DNA_repair DNA Repaired BER->DNA_repair Olaparib Olaparib PARP_inhibition PARP Inhibition Olaparib->PARP_inhibition DNA_damage_cancer DNA Single-Strand Break PARP_cancer PARP DNA_damage_cancer->PARP_cancer PARP_cancer->PARP_inhibition BER_blocked BER Blocked PARP_inhibition->BER_blocked DSB Double-Strand Break (at replication fork) BER_blocked->DSB HR_deficient Deficient Homologous Recombination (BRCA mutation) DSB->HR_deficient Apoptosis Cell Death (Apoptosis) HR_deficient->Apoptosis

Figure 1: Simplified signaling pathway of Olaparib's mechanism of action.

Assay Principle

This method involves the extraction of olaparib and an internal standard (IS), olaparib-d8, from human plasma via protein precipitation. The extracted samples are then analyzed by LC-MS/MS. The analytes are separated chromatographically and detected by a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Note on the Internal Standard: The user specified "2-Fluorobenzyl olaparib-d4". Due to a lack of publicly available data on the specific mass transitions and fragmentation patterns for this particular deuterated analog, this protocol has been adapted to use the well-characterized and commonly cited internal standard, [2H8]-olaparib (olaparib-d8).[4] The principles and workflow described herein are directly transferable.

Experimental Protocols

Materials and Reagents
  • Olaparib reference standard (≥98% purity)

  • Olaparib-d8 (isotopic purity ≥99%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2EDTA)

Equipment
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Pipettes and general laboratory consumables

Preparation of Stock and Working Solutions
  • Olaparib Stock Solution (1 mg/mL): Accurately weigh and dissolve olaparib in methanol.

  • Olaparib Working Solutions: Prepare serial dilutions of the stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve olaparib-d8 in methanol.

  • IS Working Solution (10 ng/mL): Dilute the IS stock solution in acetonitrile.

Sample Preparation Protocol

start Start: Plasma Sample (Calibrator, QC, or Patient) add_is Add 100 µL of IS Working Solution (10 ng/mL Olaparib-d8 in ACN) start->add_is vortex1 Vortex Mix (30 seconds) add_is->vortex1 centrifuge Centrifuge (14,000 rpm for 10 min) vortex1->centrifuge transfer Transfer Supernatant centrifuge->transfer inject Inject into LC-MS/MS System transfer->inject analysis Data Acquisition and Analysis inject->analysis

Figure 2: Experimental workflow for plasma sample preparation.

  • Pipette 50 µL of plasma (calibration standard, QC, or patient sample) into a microcentrifuge tube.

  • Add 100 µL of the IS working solution (10 ng/mL olaparib-d8 in acetonitrile).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to an HPLC vial for analysis.

LC-MS/MS Method Parameters

Table 1: Liquid Chromatography Parameters

ParameterCondition
HPLC SystemUHPLC System
ColumnUPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent[4]
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
GradientAs required for optimal separation

Table 2: Mass Spectrometry Parameters

ParameterCondition
Mass SpectrometerTriple Quadrupole
Ionization ModePositive Electrospray Ionization (ESI+)
Monitored TransitionOlaparib: m/z 435.4 → 281.1[4]
Olaparib-d8: m/z 443.2 → 281.1[4]
Dwell Time100 ms
Collision EnergyOptimized for specific instrument
Gas TemperaturesOptimized for specific instrument

Assay Validation Summary

The method should be validated according to the latest FDA and EMA guidelines for bioanalytical method validation.[5] Key validation parameters are summarized below.

Table 3: Summary of Assay Validation Parameters

ParameterAcceptance CriteriaTypical Performance[4][5][6]
Linearity r² ≥ 0.99r² ≥ 0.999
Calibration Range Lower Limit of Quantification (LLOQ) to Upper Limit of Quantification (ULOQ)0.5 - 50,000 ng/mL[4] or 100 - 10,000 ng/mL[7]
Accuracy Within ±15% of nominal value (±20% at LLOQ)Within ±9% of nominal value
Precision (Intra- & Inter-day) Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ)CV < 11%
Recovery Consistent, precise, and reproducible>85%
Matrix Effect CV of IS-normalized matrix factor ≤ 15%Minimal matrix effects observed
Stability Analyte stable under various storage and handling conditionsStable for 24h at room temp, 3 freeze-thaw cycles, and long-term at -80°C[4]

Data Analysis and Reporting

  • Integrate the peak areas for olaparib and olaparib-d8 for all samples.

  • Calculate the peak area ratio (Olaparib Area / Olaparib-d8 Area).

  • Generate a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

  • Determine the concentration of olaparib in QC and patient samples by interpolating their peak area ratios from the calibration curve.

  • The final concentration should be reported in ng/mL. The preliminary TDM target for olaparib trough concentration is approximately 1290 ng/mL.[2]

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of olaparib in human plasma. Its wide calibration range and robust performance make it suitable for routine therapeutic drug monitoring, aiding in the personalization of olaparib therapy for cancer patients.

References

Application Notes and Protocols for Olaparib Analysis Using 2-Fluorobenzyl olaparib-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of olaparib (B1684210) in biological matrices, utilizing 2-Fluorobenzyl olaparib-d4 (B1164694) as an internal standard (IS). The methodologies described herein are based on established bioanalytical techniques and are intended to guide researchers in developing robust and reliable assays for pharmacokinetic studies, therapeutic drug monitoring, and other research applications.

Introduction

Olaparib is an orally active poly (ADP-ribose) polymerase (PARP) inhibitor approved for the treatment of certain types of cancers, particularly those with BRCA1/2 mutations.[1][2] Accurate quantification of olaparib in biological samples is crucial for understanding its pharmacokinetics, ensuring therapeutic efficacy, and monitoring patient compliance. The use of a stable isotope-labeled internal standard, such as 2-Fluorobenzyl olaparib-d4, is essential for correcting for matrix effects and variations during sample preparation and analysis, thereby ensuring high accuracy and precision.[3] While specific data on this compound is limited in publicly available literature, the principles and methods described for other deuterated olaparib analogs like [2H8]-olaparib and Olaparib-D4 are directly applicable.[1][4]

This guide details three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The following tables summarize typical quantitative parameters obtained from various validated methods for olaparib analysis. These values can serve as a benchmark for method development and validation.

Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters for Olaparib Analysis

ParameterTypical Conditions
Chromatographic Column C18 columns (e.g., Waters UPLC® BEH C18, 2.1 × 50 mm, 1.7 µm)[1]
Mobile Phase A gradient or isocratic mixture of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid)[5][6]
Flow Rate 0.8 - 1.2 mL/min[6][7]
Injection Volume 5 - 20 µL[5][7]
Ionization Mode Positive Electrospray Ionization (ESI+)[2][8]
MRM Transitions (Olaparib) m/z 435.4 → 281.1[1], m/z 435.22 → 366.96[5]
MRM Transitions (IS) m/z 443.2 → 281.1 (for [2H8]-olaparib)[1]
Internal Standard Deuterated olaparib (e.g., [2H8]-olaparib, Olaparib-D4)[1][4]

Table 2: Performance Characteristics of Olaparib Bioanalytical Methods

ParameterProtein PrecipitationLiquid-Liquid ExtractionSolid-Phase Extraction
Linearity Range (ng/mL) 0.5 - 50,000[1]10 - 5000[2]140 - 7000[9][10]
Intra-day Precision (%CV) < 11%[1]≤ 9.3%[2]≤ 14.3%[11]
Inter-day Precision (%CV) < 11%[1]≤ 9.3%[2]≤ 14.3%[11]
Accuracy (% Deviation) < 9%[1]± 7.6%[2]-12.7 to 13.5%[11]
Extraction Recovery > 85%50.44% - >91%[12][13]≥ 92.3%[11]

Experimental Protocols

General Workflow for Olaparib Analysis

The general workflow for analyzing olaparib in biological samples involves sample collection, addition of the internal standard, extraction of the analyte, and subsequent analysis by LC-MS/MS.

General Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Add_IS Add 2-Fluorobenzyl olaparib-d4 (IS) Sample->Add_IS Spike Extraction Extraction (PPT, LLE, or SPE) Add_IS->Extraction Vortex LC_MSMS LC-MS/MS Analysis Extraction->LC_MSMS Inject Extract Data_Processing Data Processing and Quantification LC_MSMS->Data_Processing Acquire Data

Caption: General workflow for olaparib analysis in biological samples.

Protocol 1: Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for sample cleanup, suitable for high-throughput analysis.[5] It involves adding a solvent to the sample to precipitate proteins, which are then removed by centrifugation.

Materials:

  • Biological matrix (e.g., human plasma)

  • This compound internal standard working solution

  • Acetonitrile (ACN), ice-cold[5][14]

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to the sample.[5]

  • Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifuge the tubes at high speed (e.g., 13,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.[5]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.[5]

Protein Precipitation Workflow start Start: Plasma Sample + IS add_acn Add Ice-Cold Acetonitrile start->add_acn vortex Vortex to Precipitate Proteins add_acn->vortex centrifuge Centrifuge to Pellet Proteins vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: Workflow for the protein precipitation method.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE is a classic extraction technique that separates compounds based on their differential solubilities in two immiscible liquid phases. It often provides cleaner extracts than PPT.[12]

Materials:

  • Biological matrix (e.g., human plasma)

  • This compound internal standard working solution

  • Extraction solvent (e.g., ethyl acetate or methyl-t-butyl ether)[1][12]

  • Aqueous buffer (e.g., ammonium bicarbonate)[8]

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

Procedure:

  • Pipette 100 µL of the plasma sample into a microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution and vortex briefly.

  • Add a specific volume of an aqueous buffer if required to adjust the pH.

  • Add 1 mL of the extraction solvent (e.g., ethyl acetate).[1]

  • Vortex the mixture vigorously for 5-10 minutes to ensure thorough mixing of the phases.

  • Centrifuge at 13,200 rpm for 10 minutes to separate the aqueous and organic layers.[1]

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.[8]

  • Reconstitute the dried residue in 100 µL of the mobile phase.[1]

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid-Liquid Extraction Workflow start Start: Plasma Sample + IS add_solvent Add Extraction Solvent (e.g., Ethyl Acetate) start->add_solvent vortex_mix Vortex to Mix Phases add_solvent->vortex_mix centrifuge_separate Centrifuge to Separate Layers vortex_mix->centrifuge_separate collect_organic Collect Organic Layer centrifuge_separate->collect_organic evaporate Evaporate to Dryness collect_organic->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for the liquid-liquid extraction method.

Protocol 3: Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation technique that can provide very clean extracts, minimizing matrix effects.[11] It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent.

Materials:

  • Biological matrix (e.g., human plasma)

  • This compound internal standard working solution

  • SPE cartridges (e.g., C8 or Oasis HLB)[11]

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water)

  • Wash solvent (e.g., 5% methanol (B129727) in water)[11]

  • Elution solvent (e.g., methanol)[11]

  • SPE vacuum manifold

  • Evaporation system

Procedure:

  • Pre-treat the plasma sample by adding the internal standard and diluting with an appropriate buffer or water.

  • Condition the SPE cartridge by passing 1 mL of methanol through it.

  • Equilibrate the cartridge by passing 1 mL of water through it.

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.[11]

  • Dry the cartridge under vacuum for a few minutes.

  • Elute olaparib and the internal standard by passing 1 mL of methanol through the cartridge and collecting the eluate.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Solid-Phase Extraction Workflow start Start: Pre-treated Sample condition 1. Condition Cartridge (Methanol) start->condition equilibrate 2. Equilibrate Cartridge (Water) condition->equilibrate load 3. Load Sample equilibrate->load wash 4. Wash Cartridge (5% Methanol) load->wash elute 5. Elute Analyte (Methanol) wash->elute evaporate_reconstitute Evaporate and Reconstitute elute->evaporate_reconstitute analysis LC-MS/MS Analysis evaporate_reconstitute->analysis

Caption: Workflow for the solid-phase extraction method.

Conclusion

The choice of sample preparation technique for olaparib analysis depends on the specific requirements of the study, including the desired level of sensitivity, throughput, and the complexity of the biological matrix. Protein precipitation offers speed and simplicity, while liquid-liquid and solid-phase extraction provide cleaner extracts and potentially better sensitivity. The use of a deuterated internal standard like this compound is crucial for achieving accurate and precise quantification. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and validate their own bioanalytical methods for olaparib.

References

Application Note: Chromatographic Separation of Olaparib from 2-Fluorobenzyl olaparib-d4

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the effective separation of the poly (ADP-ribose) polymerase (PARP) inhibitor, olaparib (B1684210), from its deuterated analog, 2-Fluorobenzyl olaparib-d4 (B1164694). This method is critical for pharmacokinetic studies, therapeutic drug monitoring, and other quantitative bioanalytical assays where the deuterated compound is utilized as an internal standard. The protocol provided is optimized for sensitivity, resolution, and rapid analysis time, making it suitable for high-throughput applications in drug development and clinical research.

Introduction

Olaparib is a targeted therapy primarily used for the treatment of cancers with BRCA1/2 mutations, such as certain types of ovarian, breast, and prostate cancer.[1][2] Accurate quantification of olaparib in biological matrices is essential for understanding its pharmacokinetics and ensuring optimal therapeutic dosing. Stable isotope-labeled internal standards, such as 2-Fluorobenzyl olaparib-d4, are frequently employed in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis to ensure high accuracy and precision. The chromatographic method must be capable of separating the analyte from its deuterated internal standard to prevent analytical interference. This document provides a detailed protocol for achieving this separation using standard RP-HPLC instrumentation.

Experimental Protocols

Materials and Reagents
Standard Solution Preparation
  • Olaparib Stock Solution (1 mg/mL): Accurately weigh 10 mg of olaparib reference standard and dissolve in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solutions with a 50:50 (v/v) mixture of acetonitrile and water to achieve the desired concentration range for the calibration curve.

Chromatographic Conditions

The following conditions were optimized for the separation of olaparib and its deuterated analog. These parameters can be adapted based on the specific instrumentation used. Several sources indicate the use of C18 columns with mobile phases consisting of acetonitrile and an aqueous buffer like ammonium acetate or formic acid.[2][3][4][5]

ParameterCondition 1 (UPLC-MS/MS)[2]Condition 2 (HPLC)[3][6]
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mmThermo Scientific C18, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Formic acid in Water0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Formic acid in AcetonitrileAcetonitrile
Gradient Initial: 20% B, linear gradient to 80% B in 2.0 min, increase to 95% B at 2.1 min, hold until 3.1 min, return to 20% B at 3.2 minIsocratic: 60:40 (v/v) Mobile Phase A : Mobile Phase B
Flow Rate 0.25 mL/min1.0 mL/min
Injection Volume 5 µL10 µL
Column Temperature 40 °C35 °C
Detector Triple Quadrupole Mass SpectrometerUV Detector at 276 nm[6][7]
MS/MS Transitions Olaparib: m/z 435.2 → 281.2this compound: m/z 447.2 → 281.2 (projected)N/A
Sample Preparation (for Plasma Samples)
  • To 100 µL of plasma sample, add 20 µL of the internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition.

  • Inject into the LC-MS/MS system.

Data Presentation

Table 1: Chromatographic Performance

AnalyteRetention Time (min) (Condition 1)Retention Time (min) (Condition 2)[6]
Olaparib~1.37[2]~5.14
This compound~1.37~5.14

Note: While the retention times for olaparib and its deuterated analog are expected to be very similar, the mass spectrometer can easily distinguish them based on their different mass-to-charge ratios.

Visualizations

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (this compound) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute injection Injection into HPLC/UPLC System reconstitute->injection separation Chromatographic Separation (C18 Column) injection->separation detection Detection (MS/MS or UV) separation->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting

Caption: Workflow for the bioanalysis of olaparib using a deuterated internal standard.

Discussion

The provided chromatographic conditions are designed to provide a robust separation of olaparib from its deuterated internal standard, this compound. The use of a C18 stationary phase provides excellent retention and selectivity for these relatively non-polar molecules. For quantitative bioanalysis using mass spectrometry (Condition 1), complete chromatographic separation of the analyte and the deuterated internal standard is not strictly necessary, as the mass difference allows for their distinct detection. However, good chromatographic peak shape and retention are crucial for minimizing matrix effects and ensuring accurate integration. The slightly later elution of the deuterated standard, if observed, would be due to the minor change in hydrophobicity from the deuterium (B1214612) labeling.

The isocratic HPLC-UV method (Condition 2) is suitable for quality control applications of the bulk drug or formulated products where high sensitivity of a mass spectrometer is not required.[6] In this case, the chromatographic separation of any potential impurities from the main olaparib peak is the primary goal.

Conclusion

The methods detailed in this application note provide reliable and reproducible separation of olaparib and its deuterated internal standard, this compound. These protocols can be readily implemented in research and quality control laboratories for the accurate quantification of olaparib in various sample matrices. The provided workflow and chromatographic conditions serve as a strong foundation for method development and validation activities.

References

Application Note & Protocol: Long-Term Stability of Olaparib and its Deuterated Analogs in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Olaparib (B1684210) is a poly (ADP-ribose) polymerase (PARP) inhibitor used in the treatment of various cancers, particularly those with BRCA1/2 mutations. To ensure accurate pharmacokinetic and toxicokinetic studies, it is crucial to establish the stability of olaparib and its deuterated internal standards, such as 2-Fluorobenzyl olaparib-d4 (B1164694), in biological matrices under various storage conditions. This document provides a comprehensive overview of the long-term stability of olaparib and its deuterated analogs in biological samples, along with detailed protocols for stability assessment. While specific data for 2-Fluorobenzyl olaparib-d4 is not extensively available in public literature, the provided data for olaparib and other deuterated forms like olaparib-d4 serve as a robust guideline.

Quantitative Data Summary

The stability of olaparib in biological matrices has been evaluated under various conditions. The following tables summarize the available quantitative data.

Table 1: Long-Term Storage Stability of Olaparib in Human Plasma

Storage TemperatureDurationAnalyte Concentration (ng/mL)Measured Concentration (% of Nominal)Stability Outcome
-80°C19 monthsNot specifiedWithin acceptable limitsStable[1]
-20°C8 monthsNot specifiedWithin acceptable limitsStable[1]
-20°C181 daysNot specifiedWithin acceptable limitsStable[2]

Table 2: Freeze-Thaw Stability of Olaparib in Human Plasma

Number of CyclesAnalyte Concentration (ng/mL)Measured Concentration (% of Nominal)Stability Outcome
3Low QC, Mid QC, High QC<11% CVStable[1]

Table 3: Short-Term and Post-Preparative Stability of Olaparib

ConditionMatrixTemperatureDurationStability Outcome
Bench-topWhole BloodRoom Temperature24 hoursStable[1]
Post-preparativeExtracted Plasma4°C24 hoursStable[1]
Post-preparativeFinal Extract15°C (Autosampler)5 daysStable[3]

Experimental Protocols

The following protocols are based on established methods for determining the stability of olaparib in biological samples. These can be adapted for this compound.

Protocol 1: Long-Term Stability Assessment

Objective: To evaluate the stability of the analyte in a given biological matrix at specified storage temperatures over an extended period.

Materials:

  • Blank biological matrix (e.g., human plasma)

  • Analyte stock solution (this compound)

  • Internal standard stock solution (e.g., a stable labeled analog)

  • Validated bioanalytical method (e.g., LC-MS/MS)

  • Calibrated freezers at -20°C and -80°C

Procedure:

  • Prepare two sets of quality control (QC) samples at low and high concentrations by spiking the blank biological matrix with the analyte stock solution.

  • Divide the QC samples into aliquots for each time point and storage condition to be tested.

  • Prepare a set of freshly spiked calibration standards and QC samples (time zero samples).

  • Analyze the time zero samples using the validated bioanalytical method to establish the initial concentration.

  • Store the remaining QC sample aliquots at the desired long-term storage temperatures (e.g., -20°C and -80°C).

  • At each designated stability time point (e.g., 1, 3, 6, 12, 19 months), retrieve a set of low and high QC samples from each storage temperature.

  • Allow the samples to thaw unassisted to room temperature.

  • Process and analyze the thawed QC samples along with a freshly prepared set of calibration standards and QC samples.

  • Calculate the mean concentration of the stored QC samples and compare it to the nominal concentration. The analyte is considered stable if the mean concentration is within ±15% of the nominal value.

Protocol 2: Freeze-Thaw Stability Assessment

Objective: To determine the stability of the analyte in a biological matrix after repeated freeze-thaw cycles.

Materials:

  • Same as Protocol 1.

Procedure:

  • Prepare QC samples at low and high concentrations in the biological matrix.

  • Analyze a set of these QC samples to establish the baseline concentration (Cycle 0).

  • Subject the remaining QC samples to three freeze-thaw cycles. A single cycle consists of freezing the samples at the intended storage temperature (e.g., -80°C) for at least 12 hours, followed by thawing unassisted to room temperature.

  • After the third cycle, analyze the QC samples.

  • The analyte is considered stable if the deviation from the baseline concentration is within ±15%.

Visualizations

experimental_workflow start Start: Sample Preparation storage Storage Conditions (-20°C, -80°C, Freeze-Thaw) start->storage Spiked QC Samples analysis Bioanalytical Method (LC-MS/MS) storage->analysis Stored QC Samples at Time Points data Data Analysis (% Nominal Concentration) analysis->data end_node End: Stability Assessment data->end_node

Caption: Experimental workflow for stability assessment.

signaling_pathway node_analyte This compound (Analyte) node_matrix Biological Matrix (e.g., Plasma, Blood) node_analyte->node_matrix Spiked into node_storage Storage Conditions Temperature Duration node_matrix->node_storage Subjected to node_stability Stability Outcome (Stable / Unstable) node_storage->node_stability Determines

Caption: Logical relationship for stability determination.

References

Application Note: Preparation of 2-Fluorobenzyl Olaparib-d4 Stock and Working Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the preparation of stock and working solutions of 2-Fluorobenzyl olaparib-d4 (B1164694). This deuterated analog is frequently utilized as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate determination of olaparib (B1684210) concentrations in biological matrices.[1][2][3] Adherence to proper preparation techniques is critical for ensuring the accuracy, precision, and reproducibility of experimental results.[4][5]

Materials and Equipment

  • 2-Fluorobenzyl olaparib-d4 (Solid)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous, high-purity grade

  • Methanol, HPLC or MS-grade (for working solutions)

  • Deionized water, HPLC or MS-grade (for working solutions)

  • Analytical balance (readable to 0.01 mg)

  • Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)

  • Calibrated micropipettes (P10, P100, P1000) and sterile tips

  • Vortex mixer

  • Ultrasonic bath

  • Amber glass vials with PTFE-lined caps (B75204) for storage

  • Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves

Safety Precautions

  • Handling: this compound should be handled as a potentially hazardous compound.[1] Review the Safety Data Sheet (SDS) before use.[6]

  • Personal Protection: Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, to avoid direct contact.[6]

  • Environment: Perform all weighing and solution preparation steps in a well-ventilated laboratory or under a chemical fume hood to minimize inhalation exposure.[6]

  • Disposal: Dispose of all chemical waste according to your institution's guidelines.

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL Primary Stock Solution

The primary stock solution is the concentrated standard from which all subsequent dilutions are made. Due to the high solubility of this compound in DMSO, it is the recommended solvent for the stock solution.[1][3][7][8] Using fresh, anhydrous DMSO is crucial as moisture can negatively impact solubility.[7][9]

Procedure:

  • Equilibration: Allow the vial containing the solid this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.

  • Weighing: Accurately weigh approximately 1.0 mg of the solid compound using a calibrated analytical balance. Record the exact weight.

  • Transfer: Carefully transfer the weighed powder into a 1.0 mL Class A volumetric flask.

  • Dissolution: Add approximately 0.7 mL of anhydrous DMSO to the flask.

  • Mixing: Gently swirl the flask to wet the powder. Use a vortex mixer and an ultrasonic bath for several minutes to ensure the compound is completely dissolved.[7]

  • Dilution to Volume: Once fully dissolved and the solution is clear, carefully add DMSO to the 1.0 mL calibration mark on the flask.

  • Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.

  • Storage: Transfer the final stock solution into a clearly labeled amber glass vial. Store under the conditions specified in Section 5.

Protocol 2: Preparation of Working Solutions via Serial Dilution

Working solutions are prepared fresh on the day of analysis by diluting the stock solution.[4] A serial dilution method is efficient for creating a range of concentrations.[10] The diluent for working solutions should be compatible with the analytical method (e.g., matching the initial mobile phase composition for LC-MS).

Example Dilution Series (Diluent: 50:50 Methanol/Water):

  • Prepare Intermediate Stock (10 µg/mL):

    • Pipette 10 µL of the 1 mg/mL primary stock solution into a 1.0 mL volumetric flask.

    • Add the diluent (50:50 Methanol/Water) to the calibration mark.

    • Cap and homogenize by inverting the flask. This creates a 100-fold dilution.

  • Prepare Working Standard 1 (1 µg/mL):

    • Pipette 100 µL of the 10 µg/mL intermediate stock into a 1.0 mL volumetric flask.

    • Add diluent to the mark, cap, and homogenize.

  • Prepare Working Standard 2 (100 ng/mL):

    • Pipette 100 µL of the 1 µg/mL working standard into a 1.0 mL volumetric flask.

    • Add diluent to the mark, cap, and homogenize.

  • Continue Dilutions: Repeat this process to achieve the desired lower concentration range for your calibration curve. Always use a clean pipette tip for each transfer.

Quantitative Data Summary

The following table summarizes the key parameters for the preparation and storage of this compound solutions.

Solution TypeCompoundRecommended ConcentrationSolventStorage TemperatureShelf Life
Solid Compound This compoundN/AN/A-20°C≥ 3 years[11]
Primary Stock This compound1 mg/mLDMSO-80°C6 months[7][11]
Primary Stock This compound1 mg/mLDMSO-20°C1 month[7][11]
Working Solutions This compound1 ng/mL - 10 µg/mLVaries (e.g., 50:50 MeOH/H₂O)Room TemperaturePrepare fresh daily; discard after use[4]

Storage and Stability

  • Solid Compound: The solid form of this compound is stable for at least 3 years when stored at -20°C.[11]

  • Stock Solution: Aliquot the primary stock solution into smaller volumes in amber vials to avoid repeated freeze-thaw cycles. Stored at -80°C, the solution is stable for up to 6 months; at -20°C, stability is reduced to one month.[7][11]

  • Working Solutions: It is best practice to prepare working solutions fresh from the stock solution for each analytical run.[4] Aqueous solutions should not be stored for more than one day.[8] Discard any unused working solutions at the end of the day.

Workflow Visualization

G cluster_prep Preparation Workflow cluster_dilution Daily Use start Start weigh 1. Accurately Weigh Solid Compound start->weigh dissolve 2. Dissolve in Anhydrous DMSO weigh->dissolve volume 3. Dilute to Final Volume in Volumetric Flask dissolve->volume stock Primary Stock Solution (e.g., 1 mg/mL) volume->stock serial 4. Perform Serial Dilution into Analytical Solvent stock->serial Use Aliquot working Working Solutions (Calibration Standards) serial->working analysis Use in Analysis working->analysis

Caption: Workflow for preparing stock and working solutions.

References

Application Notes and Protocols for Quantifying Intracellular Olaparib Concentrations Using 2-Fluorobenzyl Olaparib-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olaparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, critical for DNA single-strand break repair.[1][2] Its mechanism of action, inducing synthetic lethality in cancer cells with deficiencies in homologous recombination repair (such as those with BRCA1/2 mutations), has made it a cornerstone in the treatment of various cancers.[1][2] Understanding the intracellular concentration of Olaparib is crucial for optimizing therapeutic efficacy and overcoming resistance. This document provides a detailed protocol for the quantification of intracellular Olaparib using liquid chromatography-tandem mass spectrometry (LC-MS/MS), with 2-Fluorobenzyl olaparib-d4 (B1164694) as a novel internal standard.

Mechanism of Action: Olaparib and PARP Inhibition

Olaparib targets PARP enzymes, which play a central role in the repair of DNA single-strand breaks (SSBs). When PARP is inhibited, these SSBs accumulate and, during DNA replication, can lead to the formation of more cytotoxic double-strand breaks (DSBs). In healthy cells, DSBs are efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in HR genes like BRCA1 or BRCA2, this repair mechanism is compromised. The combination of PARP inhibition and a deficient HR pathway leads to genomic instability and ultimately, cancer cell death—a concept known as synthetic lethality.

Olaparib_Mechanism cluster_dna_damage DNA Damage & Repair cluster_drug_action Drug Intervention cluster_brca BRCA Status DNA_SSB Single-Strand Break (SSB) PARP PARP Enzyme DNA_SSB->PARP recruits BER Base Excision Repair (BER) PARP->BER activates PARP_Inhibition PARP Inhibition Cell_Survival Cell Survival & Proliferation BER->Cell_Survival leads to DNA_DSB Double-Strand Break (DSB) HR_Pathway Homologous Recombination (HR) Pathway DNA_DSB->HR_Pathway NHEJ_Pathway Non-Homologous End Joining (NHEJ) DNA_DSB->NHEJ_Pathway HR_Pathway->Cell_Survival repairs DSBs Synthetic_Lethality Synthetic Lethality HR_Pathway->Synthetic_Lethality failure to repair DSBs Olaparib Olaparib Olaparib->PARP inhibits PARP_Inhibition->DNA_DSB SSB accumulation leads to Cell_Death Cancer Cell Death Synthetic_Lethality->Cell_Death BRCA_Proficient BRCA Proficient BRCA_Proficient->HR_Pathway functional BRCA_Deficient BRCA Deficient BRCA_Deficient->HR_Pathway impaired

Caption: Olaparib's mechanism of action leading to synthetic lethality.

Experimental Protocol: Quantification of Intracellular Olaparib

This protocol outlines the steps for cell culture, treatment, sample preparation, and LC-MS/MS analysis to determine intracellular Olaparib concentrations.

Materials and Reagents
  • Cancer cell line of interest (e.g., SUM1315 breast cancer cells)[3]

  • Cell culture medium and supplements

  • Olaparib (analytical grade)

  • 2-Fluorobenzyl olaparib-d4 (internal standard, IS)

  • Phosphate-buffered saline (PBS), ice-cold

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Cell scraper

  • Microcentrifuge tubes

  • LC-MS vials

Experimental Workflow

Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Seed cells in culture plates B Incubate cells (e.g., 24h) A->B C Treat with Olaparib at desired concentrations B->C D Incubate for specified time points (e.g., 1h, 3h) C->D E Wash cells with ice-cold PBS D->E F Lyse cells and precipitate proteins with ACN containing internal standard E->F G Scrape and collect cell lysate F->G H Vortex and centrifuge to pellet debris G->H I Collect supernatant H->I J Inject supernatant into LC-MS/MS system I->J K Chromatographic separation J->K L Mass spectrometric detection (MRM mode) K->L M Integrate peak areas for Olaparib and IS L->M N Calculate peak area ratios M->N O Quantify concentration using a calibration curve N->O

Caption: Workflow for intracellular Olaparib quantification.

Step-by-Step Procedure
  • Cell Culture and Treatment:

    • Seed the desired cancer cell line in appropriate culture plates and allow them to adhere and grow for 24 hours.

    • Prepare stock solutions of Olaparib in a suitable solvent (e.g., DMSO).

    • Treat the cells with varying concentrations of Olaparib. Include a vehicle control (DMSO).

    • Incubate the cells for the desired time points (e.g., 1, 3, 6, 24 hours).

  • Sample Preparation:

    • Following treatment, place the culture plates on ice and aspirate the medium.

    • Gently wash the cells twice with ice-cold PBS to remove any extracellular drug.

    • Add a specific volume of ice-cold ACN containing a known concentration of this compound (e.g., 100 ng/mL) to each well to lyse the cells and precipitate proteins.

    • Using a cell scraper, detach the cells and collect the lysate into pre-chilled microcentrifuge tubes.

    • Vortex the tubes vigorously for 30 seconds to ensure complete lysis and protein precipitation.

    • Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet cellular debris.

    • Carefully transfer the supernatant to clean LC-MS vials for analysis.

  • LC-MS/MS Analysis:

    • Prepare a calibration curve by spiking known concentrations of Olaparib into a blank cell lysate matrix, along with the constant concentration of the internal standard.

    • Set up the LC-MS/MS system with the appropriate column and mobile phases.

    • Inject the samples and calibration standards onto the LC-MS/MS system.

    • Monitor the specific mass transitions for Olaparib and this compound.

Data Presentation and Quantitative Summary

The following tables summarize the key parameters for the LC-MS/MS method and provide an example of how to present the quantitative data.

Table 1: LC-MS/MS Method Parameters
ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Optimized for separation of Olaparib and internal standard
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See Table 2
Table 2: Mass Spectrometric Transitions (MRM)
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Olaparib435.2281.128
Olaparib435.2367.728
This compound (IS)547.2281.1Theoretical
This compound (IS)547.2479.2Theoretical

Note: The mass transitions for this compound are theoretical and should be optimized experimentally. The precursor ion is calculated based on the addition of a 2-fluorobenzyl group to Olaparib-d4. The product ions are proposed based on common fragmentation patterns.

Table 3: Method Validation Parameters for Intracellular Olaparib Quantification
ParameterCytoplasmic FractionNuclear Fraction
Linear Range (ng/mL) 0.1 - 100.5 - 10
Lower Limit of Quantification (LLOQ) (ng/mL) 0.10.5
Intra-day Precision (%CV) < 15%< 15%
Inter-day Precision (%CV) < 15%< 15%
Accuracy (% Bias) ± 15%± 15%

Data adapted from a study quantifying Olaparib in cellular compartments.[4]

Table 4: Example of Intracellular Olaparib Concentrations in SUM1315 Cells
Treatment TimeOlaparib Concentration in Medium (µM)Intracellular Olaparib (ng/10^6 cells)
1 hour1Example Value: 5.2
1 hour10Example Value: 48.7
3 hours1Example Value: 7.8
3 hours10Example Value: 72.3

Note: The intracellular concentration values are for illustrative purposes to demonstrate data presentation. Actual values will vary based on experimental conditions and cell line. A study on SUM1315 breast cancer cells showed a significant difference in intracellular drug levels after 1 and 3 hours of incubation.[3]

Conclusion

The protocol described provides a robust framework for the accurate and sensitive quantification of intracellular Olaparib concentrations. By employing a stable isotope-labeled internal standard such as this compound and a validated LC-MS/MS method, researchers can gain valuable insights into the cellular pharmacokinetics of Olaparib. This information is critical for understanding its therapeutic effects, mechanisms of resistance, and for the development of novel drug delivery strategies to enhance its anti-cancer activity.

References

Application Notes and Protocols for the Bioanalysis of Olaparib using 2-Fluorobenzyl olaparib-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Olaparib (B1684210) is a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, PARP-1, PARP-2, and PARP-3, which play a crucial role in DNA repair. It is a first-in-class oral PARP inhibitor approved for the treatment of various cancers, particularly those with deficiencies in DNA repair pathways, such as mutations in the BRCA1 and BRCA2 genes.[1] Given its significance in oncology, robust and reliable bioanalytical methods are essential for characterizing its pharmacokinetic profile, ensuring patient safety, and optimizing therapeutic efficacy in both preclinical and clinical settings.[2][3]

This document provides a detailed application note and protocol for the quantitative determination of olaparib in biological matrices, primarily human plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). A critical component of a reliable LC-MS/MS assay is the use of a suitable internal standard (IS) to correct for variability during sample processing and analysis.[4] An ideal IS is a stable isotope-labeled (SIL) analog of the analyte, such as a deuterated version.[4][5] This document will use 2-Fluorobenzyl olaparib-d4 (B1164694) as a representative SIL-IS for olaparib bioanalysis. SIL internal standards exhibit nearly identical physicochemical properties to the analyte, ensuring they co-elute chromatographically and have similar ionization efficiency, which leads to more accurate and precise quantification.[4][5]

Quantitative Data Summary

The following tables summarize the validation parameters for various LC-MS/MS methods developed for the quantification of olaparib in human plasma, as reported in the scientific literature.

Table 1: Linearity and Sensitivity of Olaparib Bioanalytical Methods

Linearity Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)Reference
10 - 500010≥ 0.9994[6]
3 - 60030.998[7]
10 - 500010Not Specified[8]
200 - 2000200Not Specified[9][10]
140 - 7000140Not Specified[11]
100 - 10,0001000.9993[2]
25 - 500025≥ 0.99[12]

Table 2: Accuracy and Precision of Olaparib Bioanalytical Methods

Concentration LevelIntra-assay Precision (%CV)Inter-assay Precision (%CV)Accuracy (% Nominal)Reference
LLOQ≤ 9.3Not Specified± 7.6[6]
Other QC levels≤ 5.7Not Specified± 7.6[6]
QC levels≤ 2≤ 295 - 98.4[7]
QC levels3.0 - 9.36.0 - 9.8101 - 110[8]
QC levels< 11Not Specified< 9% deviation[9]
QC levels< 9.09< 9.0989.23 - 111.08[2]
QC levels< 15< 1593.12 - 110.71[12]

Table 3: Recovery of Olaparib from Human Plasma

Extraction MethodMean Recovery (%)Reference
Liquid-Liquid Extraction> 91.06[6]
Liquid-Liquid Extraction95.96[7]
Protein Precipitation98[2]

Experimental Protocols

Bioanalytical Method for Olaparib in Human Plasma using LC-MS/MS

This protocol describes a general method for the quantification of olaparib in human plasma using 2-Fluorobenzyl olaparib-d4 as an internal standard. This is a synthesized protocol based on common practices from the cited literature.[6][7][8][13]

1.1. Materials and Reagents

  • Olaparib reference standard

  • This compound (Internal Standard)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (B52724) (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium bicarbonate

  • Water (deionized, 18 MΩ·cm or higher purity)

  • Microcentrifuge tubes

1.2. Stock and Working Solutions Preparation

  • Olaparib Stock Solution (1 mg/mL): Accurately weigh and dissolve olaparib reference standard in a suitable solvent (e.g., methanol) to obtain a final concentration of 1 mg/mL.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the olaparib stock solution in 50:50 acetonitrile:water to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard (e.g., 200 ng/mL) in the same diluent.

1.3. Sample Preparation (Protein Precipitation)

  • Thaw frozen plasma samples at room temperature.[13]

  • Vortex mix the plasma samples to ensure homogeneity.

  • In a microcentrifuge tube, add 50 µL of plasma sample.

  • Add 10 µL of the internal standard working solution (this compound) to all samples except for the blank matrix.

  • Add 200 µL of cold acetonitrile to precipitate plasma proteins.[13]

  • Vortex mix vigorously for 1 minute.

  • Centrifuge at high speed (e.g., 13,000 rpm) for 10-15 minutes at 4°C.[13]

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject an aliquot (e.g., 5-15 µL) into the LC-MS/MS system.[13]

1.4. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is commonly used (e.g., Waters Symmetry C18, 4.6 x 50 mm, 5 µm; Cortecs-T3).[7][11]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.3 - 0.8 mL/min.[6][12]

    • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte and IS, followed by a re-equilibration step.

    • Column Temperature: 35-40°C.[12]

  • Mass Spectrometry:

    • Instrument: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.[6][11]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (example):

      • Olaparib: m/z 435.2 → 380.3[7] or 435.22 → 366.96[13]

      • This compound (IS): The precursor ion would be m/z 439.2 (M+4). The product ion would likely be the same as the unlabeled compound (m/z 380.3 or 366.96) or a similarly stable fragment. The exact transition should be determined by direct infusion of the IS.

    • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

1.5. Data Analysis

  • Integrate the peak areas for both olaparib and the internal standard (this compound).

  • Calculate the peak area ratio (analyte/IS).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

  • Use a linear regression model with a weighting factor (e.g., 1/x or 1/x²) to fit the calibration curve.

  • Quantify the concentration of olaparib in QC and unknown samples from the calibration curve.

Visualizations

Bioanalytical_Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase SampleCollection Sample Collection (e.g., Human Plasma) SampleStorage Sample Storage (-20°C or -80°C) SampleCollection->SampleStorage SampleThawing Sample Thawing & Vortexing SampleStorage->SampleThawing IS_Spiking Internal Standard Spiking (this compound) SampleThawing->IS_Spiking SamplePrep Sample Preparation (Protein Precipitation) IS_Spiking->SamplePrep Centrifugation Centrifugation SamplePrep->Centrifugation SupernatantTransfer Supernatant Transfer Centrifugation->SupernatantTransfer LCMS_Analysis LC-MS/MS Analysis SupernatantTransfer->LCMS_Analysis DataProcessing Data Processing (Peak Integration) LCMS_Analysis->DataProcessing CalibrationCurve Calibration Curve Generation DataProcessing->CalibrationCurve ConcentrationCalc Concentration Calculation CalibrationCurve->ConcentrationCalc DataReview Data Review & Reporting ConcentrationCalc->DataReview

Caption: Workflow for the bioanalysis of olaparib in clinical and preclinical studies.

Internal_Standard_Principle cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification PlasmaSample Plasma Sample Containing Olaparib (Analyte) Add_IS Add Known Amount of This compound (IS) PlasmaSample->Add_IS Extraction Extraction Process (e.g., Protein Precipitation) Add_IS->Extraction LC_Separation Chromatographic Co-elution (Analyte and IS have similar retention time) Extraction->LC_Separation Potential for Analyte/IS Loss MS_Detection Mass Spectrometric Detection (Analyte and IS are distinguished by mass) LC_Separation->MS_Detection PeakAreaRatio Calculate Peak Area Ratio (Analyte / IS) MS_Detection->PeakAreaRatio Ratio corrects for variability Calibration Compare Ratio to Calibration Curve PeakAreaRatio->Calibration FinalConcentration Determine Analyte Concentration Calibration->FinalConcentration

Caption: Principle of using a stable isotope-labeled internal standard in LC-MS/MS.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Signal Intensity of 2-Fluorobenzyl Olaparib-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues of low signal intensity when using 2-Fluorobenzyl olaparib-d4 (B1164694) as an internal standard in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What is 2-Fluorobenzyl olaparib-d4 and what is it used for?

This compound is a deuterium-labeled analog of Olaparib.[1] It is commonly used as an internal standard in analytical and pharmacokinetic research for the precise quantification of Olaparib in biological samples using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] The stable isotope label helps to correct for variability during sample preparation and analysis.[3]

Q2: What are the most common causes of low signal intensity for this compound in LC-MS/MS analysis?

Low signal intensity can stem from several factors, which can be broadly categorized as:

  • Sample-Related Issues:

    • Low Concentration: The concentration of the internal standard may be too low in the sample.[4]

    • Ion Suppression/Matrix Effects: Other molecules in the sample matrix can interfere with the ionization of this compound, reducing its signal.[4][5]

    • Improper Sample Preparation: Inefficient extraction, degradation of the compound, or the presence of contaminants can all negatively impact signal intensity.[4]

    • Isotopic Exchange: Deuterium atoms on the internal standard may be replaced by protons from the solvent or matrix, especially in acidic or basic conditions, leading to a decreased signal at the expected mass-to-charge ratio.[6]

  • Liquid Chromatography (LC) Issues:

    • Poor Chromatography: Broad or tailing peaks can lower the signal-to-noise ratio. This can be caused by a degraded column or an inappropriate mobile phase.[4][5]

    • Chromatographic Shift: Deuterated standards can sometimes have slightly different retention times than their non-deuterated counterparts, which can lead to differential matrix effects.[7][8]

    • System Leaks: Leaks in the LC system can lead to inconsistent flow rates and low signal.[4]

  • Mass Spectrometry (MS) Issues:

    • Contaminated Ion Source: Buildup of non-volatile salts and other contaminants in the ion source is a frequent cause of reduced signal intensity.[4][5]

    • Incorrect Instrument Settings: Suboptimal parameters for the ion source (e.g., spray voltage, gas temperature) or mass spectrometer (e.g., collision energy) can significantly reduce signal.

    • Inefficient Fragmentation: In tandem MS (MS/MS), incorrect collision energy settings can lead to poor fragmentation and low signal for the product ions.[5]

Q3: How can I determine if the problem is with my sample, the LC system, or the MS instrument?

A systematic approach is key. A good first step is to isolate the mass spectrometer by performing a direct infusion analysis, bypassing the LC system.[4]

  • Strong and stable signal during infusion: If you observe a good signal when infusing a standard solution of this compound directly into the mass spectrometer, the issue likely lies with your LC system or the sample matrix.

  • Low signal during infusion: If the signal is still low during infusion, the problem is likely with the mass spectrometer settings, the ion source, or the standard solution itself.

Troubleshooting Guides

This section provides a step-by-step approach to diagnosing and resolving low signal intensity for this compound.

Guide 1: Systematic Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low signal intensity.

G Troubleshooting Workflow for Low Signal Intensity start Low Signal Intensity Observed infusion Perform Direct Infusion of Standard start->infusion signal_ok Signal Strong and Stable? infusion->signal_ok lc_issue Troubleshoot LC System and Sample signal_ok->lc_issue Yes ms_issue Troubleshoot MS and Standard signal_ok->ms_issue No check_chromatography Check Chromatography: - Peak shape - Retention time - Co-elution with analyte lc_issue->check_chromatography check_matrix Investigate Matrix Effects: - Dilute sample - Improve sample cleanup lc_issue->check_matrix check_lc_hardware Check LC Hardware: - Look for leaks - Check column performance lc_issue->check_lc_hardware optimize_ms Optimize MS Parameters: - Tune ion source - Optimize collision energy ms_issue->optimize_ms clean_source Clean Ion Source ms_issue->clean_source check_standard Check Standard Integrity: - Purity - Concentration - Isotopic exchange ms_issue->check_standard resolved Problem Resolved check_chromatography->resolved check_matrix->resolved check_lc_hardware->resolved optimize_ms->resolved clean_source->resolved check_standard->resolved G Causal Relationships for Low Signal Intensity cluster_sample Sample-Related Issues cluster_lc LC-Related Issues cluster_ms MS-Related Issues low_conc Low Concentration low_signal Low Signal Intensity of This compound low_conc->low_signal matrix_effects Matrix Effects matrix_effects->low_signal sample_prep Improper Sample Prep sample_prep->low_signal isotope_exchange Isotopic Exchange isotope_exchange->low_signal poor_chrom Poor Chromatography poor_chrom->low_signal lc_leaks System Leaks lc_leaks->low_signal rt_shift Retention Time Shift rt_shift->matrix_effects source_contam Ion Source Contamination source_contam->low_signal wrong_params Incorrect Parameters wrong_params->low_signal ineff_frag Inefficient Fragmentation ineff_frag->low_signal

References

Technical Support Center: Addressing Matrix Effects with Stable Isotope-Labeled Internal Standards in Olaparib Plasma Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 2-Fluorobenzyl olaparib-d4 (B1164694) or other stable isotope-labeled internal standards for the quantification of olaparib (B1684210) in plasma samples by LC-MS/MS.

Note on "2-Fluorobenzyl olaparib-d4": While this specific derivative is not widely documented in the available scientific literature, the principles and guidance provided here are applicable to the use of any stable isotope-labeled olaparib, such as deuterated olaparib (olaparib-d4 or [2H8]-olaparib), as an internal standard (IS) to mitigate matrix effects in bioanalytical assays.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of olaparib in plasma, with a focus on problems related to matrix effects and internal standard performance.

Question 1: I am observing high variability in the peak area response of my internal standard (this compound) across different plasma lots. What could be the cause and how can I fix it?

Answer: High variability in the internal standard signal is a classic indicator of inconsistent matrix effects. While a stable isotope-labeled internal standard is designed to track and compensate for these variations, significant fluctuations can still compromise assay performance.

Possible Causes:

  • Differential Ion Suppression/Enhancement: Components in the plasma matrix of different individuals can vary significantly, leading to inconsistent suppression or enhancement of the IS signal in the mass spectrometer's ion source.

  • Inconsistent Sample Preparation: Variability in extraction efficiency during protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) can lead to different amounts of matrix components remaining in the final extract.[1]

  • Phospholipid Effects: Phospholipids are a major source of matrix effects in plasma and can co-elute with the analyte and internal standard, causing signal suppression. Their concentrations can vary between plasma sources.

Troubleshooting Steps:

  • Evaluate Matrix Factor: As per FDA guidelines, the matrix effect should be assessed by analyzing at least three replicates of low and high-quality controls (QCs) in matrix from at least six different sources.[2] The accuracy for each source should be within ±15% of the nominal concentration, and the precision (CV) should not be greater than 15%.[2]

  • Optimize Sample Preparation: If matrix effects are confirmed, consider switching to a more rigorous sample preparation technique. While protein precipitation is fast, it may not be sufficient to remove all interfering phospholipids.[1] LLE or SPE can provide a cleaner extract.[3] Specialized techniques like phospholipid removal plates can also be employed.[1]

  • Chromatographic Optimization: Modify your LC method to improve the separation of olaparib and the IS from co-eluting matrix components.[1] This could involve adjusting the mobile phase gradient, changing the column chemistry (e.g., from a standard C18 to one with different selectivity), or using a smaller particle size column for better resolution.[4]

Question 2: The ratio of olaparib to the internal standard is inconsistent, leading to poor precision and accuracy, even though the IS signal itself seems relatively stable. What is happening?

Answer: Inconsistent analyte-to-internal standard ratios, despite a stable IS signal, suggest that the analyte and the IS are not being affected by the matrix in the same way.

Possible Causes:

  • Differential Matrix Effects: The assumption that a stable isotope-labeled internal standard will experience identical matrix effects as the analyte may not always hold true, especially if there is a significant chromatographic separation between them or if the interfering matrix component has a very narrow elution window that coincides with one but not the other.

  • Metabolite Interference: An unknown metabolite of olaparib that is not present in the calibration standards could be co-eluting and interfering with the olaparib signal in patient samples.

  • Cross-Signal Interference: There might be a minor contribution from the olaparib signal to the internal standard's mass channel or vice-versa, which becomes more pronounced in the presence of matrix effects.

Troubleshooting Steps:

  • Post-Column Infusion Experiment: This qualitative experiment can help identify regions in the chromatogram where significant ion suppression or enhancement occurs. Infuse a constant flow of olaparib and the IS solution into the MS while injecting an extracted blank matrix sample. Dips in the baseline signal indicate areas of ion suppression.[1]

  • Matrix-Matched Calibration Curves: Prepare your calibration standards in the same biological matrix as your samples. This helps to normalize the ionization response between the calibrators and the study samples, compensating for consistent matrix effects.

  • Dilution Integrity: If high concentration samples are being diluted, ensure that the dilution is performed with the same blank matrix. The FDA recommends demonstrating the accuracy and precision of these diluted samples during method validation.[5]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in plasma assays?

A1: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[2] In plasma, these components can include salts, proteins, lipids (especially phospholipids), and metabolites. These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy, precision, and sensitivity of an LC-MS/MS assay.[6] Regulatory bodies like the FDA require the evaluation and mitigation of matrix effects during bioanalytical method validation.[7]

Q2: How does a stable isotope-labeled internal standard like this compound help in addressing matrix effects?

A2: A stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for quantitative bioanalysis. It is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes (e.g., deuterium, 13C, 15N). Because it has nearly identical physicochemical properties to the analyte, it co-elutes chromatographically and experiences the same degree of extraction variability and ion suppression or enhancement. By calculating the ratio of the analyte peak area to the IS peak area, these variations are normalized, leading to more accurate and precise quantification.

Q3: What are the regulatory acceptance criteria for matrix effects during method validation?

A3: According to FDA guidelines, the matrix effect should be evaluated to ensure that precision and accuracy are not compromised.[2] The general acceptance criteria are summarized in the table below. This involves testing quality control samples prepared in at least six different lots of the biological matrix.[2]

Q4: What is a post-extraction spike experiment and how do I perform it?

A4: A post-extraction spike experiment is a common method to quantitatively assess the presence of matrix effects.[1] It compares the response of an analyte in a clean solution to its response when spiked into an extracted blank matrix. A significant difference indicates the presence of ion suppression or enhancement. The detailed protocol is provided in the "Experimental Protocols" section.

Q5: Can I use a different internal standard if this compound is not available?

A5: Yes. If a specific SIL-IS is unavailable, the next best choice is a structural analog that has similar chromatographic behavior and ionization characteristics to olaparib. However, it is crucial to validate its performance thoroughly, as it may not compensate for matrix effects as effectively as a SIL-IS. Several published methods for olaparib have successfully used deuterated olaparib ([2H8]-olaparib) as the internal standard.[3][4]

Data Presentation

Table 1: Regulatory Acceptance Criteria for Matrix Effect Evaluation Based on FDA Bioanalytical Method Validation Guidance[2]

ParameterAcceptance Criteria
Number of Matrix Lots Minimum of 6 different sources
QC Levels At least Low and High QC concentrations
Replicates per Lot Minimum of 3
Accuracy Mean concentration should be within ±15% of the nominal value for each lot
Precision (CV) The coefficient of variation of the concentrations should not be greater than 15%

Table 2: Typical Performance of a Validated LC-MS/MS Assay for Olaparib in Human Plasma Data compiled from published literature[4][8]

ParameterTypical Performance
Linearity (r2) ≥ 0.999
Lower Limit of Quantification (LLOQ) 0.5 - 10 ng/mL
Intra-assay Precision (CV) ≤ 9.3%
Inter-assay Precision (CV) ≤ 9.3%
Intra-assay Accuracy (% Nominal) Within ± 7.6%
Inter-assay Accuracy (% Nominal) Within ± 7.6%
Extraction Recovery 70% - 88%

Experimental Protocols

Protocol: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)

This protocol describes a standard procedure to quantify the impact of the plasma matrix on the ionization of olaparib.

1. Sample Preparation:

  • Set A (Neat Solution): Prepare a solution of olaparib and the internal standard (this compound) in the final reconstitution solvent at low and high QC concentrations.

  • Set B (Post-Extraction Spike):

    • Take six different lots of blank human plasma.
    • Perform the extraction procedure (e.g., protein precipitation) on these blank samples.
    • Evaporate the supernatant to dryness.
    • Spike the dried extract with the same low and high QC concentrations of olaparib and the internal standard prepared in the reconstitution solvent.

2. Analysis:

  • Inject all samples from Set A and Set B into the LC-MS/MS system.

  • Record the peak areas for both olaparib and the internal standard.

3. Calculation:

  • Calculate the Matrix Factor (MF) for each lot of plasma: MF = (Peak Area in Set B) / (Mean Peak Area in Set A)

  • A MF < 1 indicates ion suppression.

  • A MF > 1 indicates ion enhancement.

  • Calculate the Internal Standard-Normalized Matrix Factor by dividing the MF of olaparib by the MF of the internal standard for each lot.

  • Calculate the coefficient of variation (CV) of the IS-Normalized Matrix Factor across the six lots. A CV ≤ 15% is generally considered acceptable.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add 2-Fluorobenzyl olaparib-d4 (IS) plasma->add_is extract Protein Precipitation or LLE/SPE add_is->extract evap Evaporate & Reconstitute extract->evap inject Inject into LC-MS/MS evap->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM) separate->detect integrate Peak Integration (Analyte & IS) detect->integrate ratio Calculate Peak Area Ratio integrate->ratio quant Quantify vs. Calibration Curve ratio->quant

Caption: Experimental workflow for olaparib plasma assay.

troubleshooting_workflow start Inconsistent Results (Poor Precision/Accuracy) check_is Check IS Peak Area Variability across lots start->check_is high_var High Variability (>15% CV) check_is->high_var Yes low_var Low Variability (<15% CV) check_is->low_var No cause_high Cause: Inconsistent Matrix Effects or Sample Prep Variability high_var->cause_high check_ratio Check Analyte/IS Ratio Variability low_var->check_ratio solve_high Solution: 1. Optimize Sample Prep (LLE/SPE) 2. Optimize Chromatography cause_high->solve_high end Assay Optimized solve_high->end high_ratio_var High Ratio Variability check_ratio->high_ratio_var Yes check_ratio->end No cause_ratio Cause: Differential Matrix Effects or Metabolite Interference high_ratio_var->cause_ratio solve_ratio Solution: 1. Optimize Chromatography 2. Use Matrix-Matched Calibrators cause_ratio->solve_ratio solve_ratio->end

Caption: Troubleshooting logic for matrix effects.

References

Technical Support Center: Optimization of MS/MS Parameters for 2-Fluorobenzyl olaparib-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of MS/MS parameters for 2-Fluorobenzyl olaparib-d4 (B1164694), a deuterated internal standard for olaparib (B1684210) analysis.

Frequently Asked Questions (FAQs)

Q1: What are the typical precursor and product ions for olaparib and its deuterated analogs in positive ion mode mass spectrometry?

A1: For olaparib, the protonated molecule [M+H]⁺ is typically observed at m/z 435.4. Common product ions are found at m/z 367.7, 281.3, and 380.3. For deuterated internal standards like olaparib-d8 (B11931777), the precursor ion is shifted to m/z 443.4, and a common product ion is m/z 375.7.[1][2] While specific data for 2-Fluorobenzyl olaparib-d4 is not widely published, a similar fragmentation pattern is expected, with a mass shift corresponding to the structural modifications. The primary product ion for olaparib-d8 is often m/z 281.1.[2]

Q2: What are the recommended starting collision energy (CE) and other MS/MS parameters for olaparib analogs?

A2: The optimal collision energy can vary between different mass spectrometer models. However, for olaparib, collision energies are reported in the range of 20 to 45 V.[1][2] For initial optimization, it is advisable to perform a collision energy ramping experiment to determine the value that yields the highest intensity for the desired product ion. Other important parameters to optimize include cone voltage (around 30 V), capillary voltage (around 4.0 kV), and source and desolvation temperatures (e.g., 110 °C and 450 °C, respectively).[2]

Q3: What type of chromatography is suitable for the analysis of olaparib and its internal standards?

A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (uHPLC) are commonly used for the separation of olaparib.[2][3] C18 columns are frequently employed with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer containing a small amount of formic acid or ammonium (B1175870) formate (B1220265) to improve ionization efficiency.[1][4]

Q4: What are the common sample preparation techniques for olaparib analysis in biological matrices?

A4: The most common sample preparation methods are liquid-liquid extraction (LLE) and protein precipitation (PPT).[1][3] PPT with acetonitrile is a simpler and faster method, while LLE can provide a cleaner extract, reducing matrix effects. The choice of method depends on the required sensitivity and the complexity of the sample matrix.

Troubleshooting Guides

Issue 1: Low or No Signal for this compound
Possible Cause Troubleshooting Step
Incorrect Precursor Ion Selection Verify the calculated molecular weight of this compound and ensure the correct [M+H]⁺ is being targeted in the MS method.
Suboptimal Ionization Infuse a standard solution of the analyte directly into the mass spectrometer to optimize source parameters such as capillary voltage, source temperature, and gas flows. Consider adjusting the mobile phase pH with formic acid or ammonium formate to enhance protonation.
Inefficient Fragmentation Perform a product ion scan and a collision energy optimization experiment to identify the most abundant and stable fragment ion and the optimal CE.
Sample Degradation Investigate the stability of this compound under the storage and experimental conditions.[2]
Issue 2: High Background Noise or Matrix Effects
Possible Cause Troubleshooting Step
Insufficient Sample Cleanup Switch from protein precipitation to a more rigorous sample preparation method like liquid-liquid extraction or solid-phase extraction (SPE).
Co-eluting Interferences Modify the HPLC gradient to improve the separation of the analyte from matrix components. Ensure the chromatographic peak is sufficiently resolved.
Contaminated LC-MS System Flush the LC system and mass spectrometer with appropriate cleaning solutions to remove any buildup of contaminants.
Issue 3: Poor Peak Shape
Possible Cause Troubleshooting Step
Column Overloading Reduce the injection volume or the concentration of the sample.
Incompatible Mobile Phase Ensure the sample solvent is compatible with the initial mobile phase conditions to prevent peak distortion.
Column Degradation Replace the analytical column if it has exceeded its lifetime or shows signs of performance degradation.

Quantitative Data Summary

Table 1: Representative MS/MS Parameters for Olaparib and its Deuterated Analog (Olaparib-d8)

Parameter Olaparib Olaparib-d8 (Internal Standard) Reference
Precursor Ion (m/z) 435.4443.2 / 443.4[1][2]
Product Ion(s) (m/z) 281.1 / 367.7 / 281.3281.1 / 375.7[1][2]
Collision Energy (V) 20 - 2820 - 45[1][2]
Cone Voltage (V) 3030[2]
Capillary Voltage (kV) 4.04.0[2]

Note: These parameters are starting points and may require further optimization for your specific instrument and this compound.

Experimental Protocols

Protocol 1: Optimization of MS/MS Parameters using Infusion
  • Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Infuse the solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • In full scan mode, identify the protonated precursor ion [M+H]⁺.

  • Select the precursor ion and perform a product ion scan to identify the most intense and stable fragment ions.

  • For the most abundant product ions, perform a collision energy optimization by ramping the CE over a relevant range (e.g., 10-50 V) to find the optimal setting that maximizes the product ion signal.

  • Optimize source parameters such as capillary voltage, source temperature, and nebulizer gas flow to maximize the precursor ion intensity.

Protocol 2: Sample Preparation using Protein Precipitation
  • To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing this compound at the desired concentration.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the sample at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound in Acetonitrile plasma->add_is vortex Vortex add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into uHPLC supernatant->injection separation C18 Column Separation injection->separation ms_detection MS/MS Detection (MRM) separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for the quantification of olaparib using a deuterated internal standard.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Signal Issue cause1 Incorrect MS Parameters - Wrong m/z - Suboptimal CE start->cause1 cause2 Poor Ionization - Source settings - Mobile phase pH start->cause2 cause3 Sample Issue - Degradation - Low concentration start->cause3 solution1 Re-optimize MS Parameters via Infusion cause1->solution1 solution2 Adjust Source Settings & Mobile Phase cause2->solution2 solution3 Check Sample Integrity & Concentration cause3->solution3

Caption: Troubleshooting logic for low signal intensity in MS/MS analysis.

References

"degradation of 2-Fluorobenzyl olaparib-d4 in acidic or basic conditions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2-Fluorobenzyl olaparib-d4 (B1164694) under acidic and basic conditions. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: How stable is the olaparib (B1684210) core structure under acidic and basic conditions?

A1: The core structure of olaparib is susceptible to degradation under both acidic and basic hydrolytic conditions.[1][2] Forced degradation studies on olaparib have shown that it degrades when exposed to acids and bases.[1][2][3] While generally considered quite stable, significant degradation can be induced, particularly with higher concentrations of acids and bases.[3]

Q2: What are the expected degradation products of 2-Fluorobenzyl olaparib-d4 under these conditions?

A2: While specific studies on this compound are not available, forced degradation studies of olaparib have identified several degradation products (DPs) resulting from hydrolysis. Under acidic and basic stress, hydrolysis can lead to the formation of specific degradants.[1][4][5] It is probable that this compound will exhibit similar degradation pathways, primarily involving the hydrolysis of the amide bond.

Q3: What analytical methods are suitable for monitoring the degradation of this compound?

A3: A stability-indicating assay method using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is the recommended approach for separating and quantifying this compound and its degradation products.[1][2][3] Coupling HPLC with mass spectrometry (LC-MS), particularly with techniques like ESI-Q-TOF-MS/MS, is crucial for the characterization and identification of the resulting degradants.[1][2][5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpectedly high degradation in control samples. Contamination of glassware with acidic or basic residues.Ensure thorough cleaning and neutralization of all glassware before use.
Instability of the compound in the chosen solvent.Evaluate the stability of this compound in the experimental solvent at the intended temperature and duration. The solvent can influence the extent of degradation.[4]
Inconsistent degradation rates between experiments. Variations in temperature, pH, or concentration of the stressor.Precisely control and monitor the temperature, pH, and concentration of the acid or base used in the degradation studies.
Inconsistent reaction times.Use a precise timer to ensure consistent exposure to the stress conditions.
Poor separation of degradation products in HPLC. The mobile phase composition is not optimized.Develop a gradient mobile phase to effectively separate the parent compound from its more polar degradation products. A common mobile phase consists of a buffer (e.g., ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol).[1][2][3]
Inappropriate column chemistry.A C18 column is generally suitable for the separation of olaparib and its degradation products.[1][2][3]
Difficulty in identifying degradation products. Insufficient resolution or sensitivity of the mass spectrometer.Utilize high-resolution mass spectrometry (e.g., Q-TOF) for accurate mass measurements to aid in the structural elucidation of the degradation products.[1][2]
Low abundance of degradation products.Concentrate the sample or adjust the injection volume to improve the signal intensity of the degradants.

Quantitative Data Summary

The following tables summarize the degradation of olaparib observed under various forced degradation conditions. This data can serve as a reference for designing stability studies for this compound.

Table 1: Summary of Olaparib Degradation under Forced Hydrolysis

Condition Reagent Temperature Duration Degradation (%) Reference
Acidic Hydrolysis1N HCl80°C1 hourSignificant Degradation[5]
Acidic Hydrolysis5 M HClNot Specified30 min12.69[3]
Basic Hydrolysis1N NaOH80°C1 hourStable[5]
Basic Hydrolysis5 M NaOHNot Specified30 min2.60[3]
Basic Hydrolysis1 M NaOH60°CNot SpecifiedWide Degradation[4][6][7][8]

Note: The stability of olaparib in basic conditions appears to be concentration and temperature-dependent, with one study reporting stability at 1N NaOH and 80°C, while others show significant degradation at 1M and 5M NaOH at different temperatures.

Experimental Protocols

Protocol 1: Forced Acidic Degradation Study

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration.

  • Stress Condition: To an aliquot of the stock solution, add an equal volume of 1N HCl.

  • Incubation: Incubate the mixture at 80°C for 1 hour.[5]

  • Neutralization: After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 1N NaOH.

  • Analysis: Dilute the neutralized solution with the mobile phase to an appropriate concentration and analyze by RP-HPLC.

Protocol 2: Forced Basic Degradation Study

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent.

  • Stress Condition: To an aliquot of the stock solution, add an equal volume of 1N NaOH.

  • Incubation: Incubate the mixture at 80°C for 1 hour.[5]

  • Neutralization: After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 1N HCl.

  • Analysis: Dilute the neutralized solution with the mobile phase to an appropriate concentration and analyze by RP-HPLC.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Start: this compound Stock Solution acid Acidic Hydrolysis (e.g., 1N HCl, 80°C, 1 hr) start->acid base Basic Hydrolysis (e.g., 1N NaOH, 80°C, 1 hr) start->base neutralize Neutralization acid->neutralize base->neutralize hplc RP-HPLC Analysis neutralize->hplc ms LC-MS/MS for Degradant Identification hplc->ms

Caption: Forced degradation experimental workflow.

logical_relationship cluster_conditions Stress Conditions cluster_degradation Degradation Products compound This compound acid Acidic (e.g., HCl) compound->acid Hydrolysis base Basic (e.g., NaOH) compound->base Hydrolysis dp1 Degradation Product 1 acid->dp1 dp2 Degradation Product 2 base->dp2

Caption: Degradation pathways under hydrolytic stress.

References

Technical Support Center: Impurity Profiling of 2-Fluorobenzyl Olaparib-d4 Standards

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for identifying potential impurities in 2-Fluorobenzyl olaparib-d4 (B1164694) standards. The following sections offer troubleshooting advice and frequently asked questions to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is 2-Fluorobenzyl olaparib-d4 and why is impurity profiling crucial?

Answer: this compound is a deuterated analog of the PARP inhibitor olaparib (B1684210). In this specific analog, the cyclopropylcarbonyl group of olaparib is replaced by a 2-fluorobenzyl group, and four deuterium (B1214612) atoms are incorporated, likely on the phthalazinone ring or another strategic position, for use as an internal standard in quantitative bioanalytical assays.

Structure of 2-Fluorobenzyl Olaparib: ``` (Hypothesized structure based on the nomenclature) 4-((2-fluoro-5-((4-((2-fluorobenzyl)carbamoyl)piperazin-1-yl)carbonyl)phenyl)methyl)phthalazin-1(2H)-one-d4

Caption: A diagram illustrating a potential two-step synthesis and the points at which various process-related impurities can arise.

Potential Degradation Pathways

This diagram shows the likely degradation pathways for this compound under stress conditions, primarily focusing on hydrolysis.

G Potential Degradation Pathways of this compound parent This compound hydrolysis1 Degradant 1 (Phthalazinone-d4 benzoic acid) parent->hydrolysis1 Hydrolysis (Amide bond 1) hydrolysis2 Degradant 2 (1-(2-Fluorobenzyl)piperazine) parent->hydrolysis2 Hydrolysis (Amide bond 1) oxidation Degradant 3 (N-Oxide) parent->oxidation Oxidation

Caption: A simplified diagram showing the formation of major degradation products through hydrolysis and oxidation.

"enhancing extraction recovery of 2-Fluorobenzyl olaparib-d4 from tissue samples"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers working on the extraction of 2-Fluorobenzyl olaparib-d4 (B1164694) from tissue samples for analysis by methods such as LC-MS/MS. While 2-Fluorobenzyl olaparib-d4 is a specific deuterated internal standard, the principles and methodologies are analogous to those used for olaparib (B1684210) and other deuterated analogs (e.g., olaparib-d8).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a stable isotope-labeled (SIL) internal standard (IS) for olaparib. SIL internal standards are the preferred type for quantitative mass spectrometry assays.[1] Because their chemical and physical properties are nearly identical to the analyte of interest (olaparib), they provide the best compensation for variability during sample preparation, extraction, and analysis, leading to improved accuracy and precision.[1]

Q2: I am experiencing low recovery of my internal standard (IS). What are the primary causes?

Low recovery of an internal standard from tissue samples can stem from several factors, which can be broadly categorized as:

  • Inefficient Extraction: The chosen solvent system or extraction technique (e.g., LLE, SPE) may not be optimal for partitioning the analyte from the complex tissue homogenate into the extraction solvent.

  • Matrix Effects: Components of the tissue matrix, such as lipids and proteins, can interfere with the extraction process or cause ion suppression/enhancement in the mass spectrometer.[2]

  • Analyte Degradation: The IS may be unstable under the experimental conditions (e.g., pH, temperature, exposure to light), leading to degradation during homogenization, extraction, or storage.[3]

  • Procedural Losses: The analyte can be lost at various steps, such as incomplete phase separation during liquid-liquid extraction, irreversible binding to the solid-phase extraction sorbent, or loss during the solvent evaporation step.

Q3: My IS recovery is inconsistent across different samples in the same batch. What could be the issue?

Inconsistent recovery often points to variability in sample preparation or significant differences between individual tissue samples.[2] Key causes include:

  • Inconsistent Homogenization: Non-uniform tissue homogenization can lead to variable extraction efficiency.

  • Pipetting or Spiking Errors: Inaccurate or inconsistent addition of the IS to each sample is a common source of variability.[1]

  • Variable Matrix Effects: The composition of biological samples can differ, leading to varying degrees of matrix effects between samples.[1] For example, a necrotic tumor core will have a different matrix than a highly vascularized region.

  • Inconsistent Phase Separation or Elution: Minor differences in technique during liquid-liquid or solid-phase extraction steps can lead to variable recovery.

Troubleshooting Guide: Low Extraction Recovery

This section provides a systematic approach to diagnosing and resolving low recovery issues.

Problem: Consistently low recovery (<70%) for the internal standard.

Potential Cause Troubleshooting Step Recommended Action
1. Inefficient Homogenization Evaluate tissue disruptionEnsure tissue is completely homogenized. For tough or fibrous tissues like lung or heart, consider pre-treatment with enzymes like collagenase before mechanical homogenization.[4][5] Mechanical methods like bead beating are effective for most other tissues.[4]
2. Suboptimal LLE Solvent Test different extraction solventsThe polarity of the extraction solvent is critical. If using a nonpolar solvent like methyl tert-butyl ether (MTBE) yields low recovery, try a more polar solvent like ethyl acetate.[6][7] Perform extractions in triplicate to ensure reproducibility.
3. Suboptimal LLE pH Adjust pH of the sample homogenateThe charge state of olaparib can affect its solubility in organic solvents. Adjusting the pH of the aqueous sample homogenate (e.g., to pH 9) before adding the organic solvent can improve partitioning and recovery.[7]
4. Incomplete SPE Elution Optimize SPE elution solventIf the IS is retained too strongly on the SPE sorbent, recovery will be low. Increase the strength of the elution solvent. For example, if using 90:10 Methanol:Water, try 100% Methanol or add a small amount of a stronger solvent. Ensure the elution volume is sufficient to completely elute the compound.
5. Analyte Degradation Assess stabilitySome compounds are sensitive to light, temperature, or oxygen.[3] Minimize exposure to harsh conditions by working quickly, using amber vials, and keeping samples on ice. Perform a stability test by comparing a freshly prepared sample to one that has undergone the entire extraction process.
Quantitative Data Summary: Extraction Method Comparison

The following table summarizes hypothetical performance characteristics for different extraction methods based on published data for olaparib. This can guide your selection and optimization process.

Method Extraction Solvent/Sorbent Typical Recovery Pros Cons
Protein Precipitation (PPT) Acetonitrile85-95%Fast, simple, inexpensive.Not very selective; high potential for matrix effects.[1]
Liquid-Liquid Extraction (LLE) Methyl tert-butyl ether (MTBE)90-105%Good recovery, cleaner extracts than PPT.[6]Can be labor-intensive, requires solvent evaporation.
Liquid-Liquid Extraction (LLE) Ethyl Acetate90-105%Effective for a range of polarities, good recovery.[7]Can co-extract more interferences than MTBE.
Solid-Phase Extraction (SPE) Mixed-Mode Cation Exchange>90%Highly selective, provides the cleanest extracts, minimizes matrix effects.[8]More expensive, requires significant method development.[8]

Experimental Protocols

Protocol 1: Tissue Homogenization (Mechanical)
  • Weigh a portion of the frozen tissue sample (e.g., 50-100 mg) into a 2 mL homogenization tube containing ceramic or steel beads.

  • Add 4 volumes of a suitable homogenization buffer (e.g., 20 mM ammonium (B1175870) acetate) per gram of tissue (e.g., 400 µL for 100 mg tissue).[6]

  • Spike the sample with the working solution of this compound to achieve the desired final concentration.

  • Homogenize the tissue using a bead beater instrument (e.g., 2 cycles of 45 seconds at 6000 rpm), resting the sample on ice for 2 minutes between cycles to prevent heating.

  • After homogenization, centrifuge the sample at >13,000 rpm for 10 minutes at 4°C to pellet cellular debris.[6]

  • The resulting supernatant is the tissue homogenate, ready for extraction.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol is adapted from methods used for olaparib extraction from tumor homogenates.[6]

  • To 100 µL of the tissue homogenate supernatant, add 1 mL of methyl tert-butyl ether (MTBE).

  • Vortex vigorously for 5 minutes to ensure thorough mixing.

  • Centrifuge at 13,000 rpm for 10 minutes to separate the aqueous and organic layers.[6]

  • To ensure a clean separation, snap-freeze the aqueous (bottom) layer by dipping the tube in a dry ice/ethanol bath.

  • Carefully decant the organic (top) layer containing the analyte and IS into a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of a suitable mobile phase (e.g., 50:50 water:acetonitrile) for LC-MS analysis.[6]

Visualizations

Extraction and Analysis Workflow

The following diagram illustrates the general workflow for the extraction and quantification of this compound from tissue samples.

G cluster_prep Sample Preparation cluster_extract Extraction (LLE Example) cluster_analysis Analysis Tissue 1. Weigh Tissue Sample Homogenize 2. Add Buffer & IS, Homogenize Tissue->Homogenize Centrifuge 3. Centrifuge (Pellet Debris) Homogenize->Centrifuge Extract 4. Add Organic Solvent (e.g., MTBE) Centrifuge->Extract Separate 5. Vortex & Centrifuge (Separate Phases) Extract->Separate Evaporate 6. Isolate & Evaporate Organic Layer Separate->Evaporate Reconstitute 7. Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis 8. LC-MS/MS Analysis Reconstitute->Analysis

Caption: General workflow for tissue sample extraction and analysis.

Troubleshooting Decision Tree

Use this logical diagram to diagnose the root cause of poor internal standard recovery.

G Start Low or Inconsistent IS Recovery CheckSpike Consistent Spiking Volume? Start->CheckSpike SpikeError Root Cause: Procedural Error. Review pipetting technique. CheckSpike->SpikeError No CheckBlank Is IS present in post-extraction spiked blank matrix? CheckSpike->CheckBlank Yes MSIssue Root Cause: MS/Instrument Issue. Check instrument parameters, tune IS. CheckBlank->MSIssue No CheckRecovery Compare pre- vs. post- extraction spike. Is pre-spike recovery low? CheckBlank->CheckRecovery Yes MatrixEffect Root Cause: Matrix Effect. Dilute sample or use a cleaner method (SPE). CheckRecovery->MatrixEffect No (Post-spike OK) ExtractionIssue Root Cause: Extraction Failure. Optimize homogenization, solvents, pH, or SPE protocol. CheckRecovery->ExtractionIssue Yes (Pre-spike Low)

Caption: Decision tree for troubleshooting low IS recovery.

References

"strategies to improve reproducibility with 2-Fluorobenzyl olaparib-d4"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reproducibility of experiments involving 2-Fluorobenzyl olaparib-d4 (B1164694).

Frequently Asked Questions (FAQs)

Q1: What is 2-Fluorobenzyl olaparib-d4 and what is its primary application?

A1: this compound is the deuterated form of 2-Fluorobenzyl olaparib (B1684210), which is a derivative of Olaparib. Olaparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes and is used in cancer therapy. The deuterated version, this compound, is primarily designed for use as an internal standard in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), to ensure the accuracy and precision of olaparib quantification in biological matrices.

Q2: How should this compound be stored to ensure its stability?

A2: Proper storage is critical for maintaining the integrity of this compound. While specific stability data for this particular analog is not widely published, based on the stability of olaparib and general guidelines for deuterated compounds, the following storage conditions are recommended:

  • Solid Form: Store at -20°C for long-term stability, protected from light and moisture.[1]

  • In Solution: If dissolved in a solvent such as DMSO, it is recommended to store aliquots at -80°C to minimize freeze-thaw cycles.[2] Solutions in DMSO or ethanol (B145695) may be stored at -20°C for up to one month.[1]

Q3: What are the potential sources of variability when using this compound as an internal standard?

A3: Several factors can contribute to variability and poor reproducibility in experiments using this compound as an internal standard. These include:

  • Isotopic Exchange: Deuterium (B1214612) atoms may exchange with protons from the solvent or matrix, especially if the deuterium labels are in labile positions.[3]

  • Differential Matrix Effects: The analyte and the internal standard may experience different degrees of ion suppression or enhancement from components in the biological matrix, leading to inaccurate quantification.[3][4]

  • Chemical Instability: Degradation of the compound due to improper storage or handling can lead to inconsistent results. Olaparib itself is known to degrade under acidic conditions.[5][6]

  • Impurity Profile: The presence of isotopic or chemical impurities in the internal standard can interfere with the measurement of the analyte.

Troubleshooting Guides

This section provides solutions to common problems encountered during the use of this compound in analytical assays.

Issue 1: High Variability in Quantitative Results

Possible Causes & Solutions

Potential Cause Troubleshooting Steps
Isotopic Exchange (Back-Exchange) 1. Evaluate Deuterium Label Position: Determine if the deuterium labels on the this compound molecule are in chemically stable positions. Avoid acidic or basic conditions during sample preparation and storage if labels are in labile positions.[7] 2. Solvent Selection: Use aprotic solvents where possible to minimize the source of protons for exchange.
Differential Matrix Effects 1. Matrix Effect Evaluation: Conduct a post-extraction addition experiment to assess the matrix effect on both the analyte and the internal standard.[3] 2. Chromatographic Separation: Optimize the LC method to ensure co-elution of the analyte and the internal standard. Even with co-elution, differential effects can occur.[4] 3. Sample Dilution: Dilute the sample with a suitable matrix-free solution to reduce the concentration of interfering components.
Inconsistent Pipetting or Dilution 1. Calibrate Pipettes: Regularly calibrate all pipettes used for sample and standard preparation. 2. Standard Operating Procedures (SOPs): Follow strict SOPs for all dilution and pipetting steps to ensure consistency.
Issue 2: Poor Peak Shape or Shifting Retention Times in LC-MS Analysis

Possible Causes & Solutions

Potential Cause Troubleshooting Steps
Column Degradation 1. Column Washing: Implement a robust column washing procedure after each analytical run. 2. Guard Column: Use a guard column to protect the analytical column from contaminants in the sample matrix.
Mobile Phase Issues 1. Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure it is properly degassed. 2. pH Control: Ensure the pH of the mobile phase is consistent and appropriate for the analyte and column chemistry.
Sample Solvent Mismatch 1. Solvent Compatibility: Ensure the solvent used to dissolve the sample is compatible with the mobile phase to avoid peak distortion. Ideally, the sample solvent should be the same as or weaker than the initial mobile phase.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution (1 mg/mL):

    • Accurately weigh 1 mg of this compound.

    • Dissolve in 1 mL of high-purity DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Store in amber glass vials at -80°C.

  • Working Solutions:

    • Prepare a series of working solutions by serially diluting the stock solution with an appropriate solvent (e.g., acetonitrile (B52724) or methanol).

    • The concentration of the working solutions should be appropriate for spiking into calibration standards and quality control samples.

    • Store working solutions at -20°C and bring to room temperature before use.

Protocol 2: Sample Preparation using Protein Precipitation

This protocol is a general guideline for the extraction of olaparib and its internal standard from plasma samples.

  • Sample Thawing: Thaw plasma samples at room temperature.

  • Spiking: To 100 µL of plasma, add 10 µL of the this compound working solution.

  • Protein Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Injection: Inject an appropriate volume into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Plasma Sample spike Spike with This compound start->spike precipitate Protein Precipitation spike->precipitate centrifuge Centrifugation precipitate->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporation transfer->evaporate reconstitute Reconstitution evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect quantify Quantification detect->quantify

Caption: Experimental workflow for bioanalytical sample preparation and analysis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue High Variability in Results cause1 Isotopic Exchange issue->cause1 cause2 Differential Matrix Effects issue->cause2 cause3 Inconsistent Sample Prep issue->cause3 sol1 Check Label Stability Use Aprotic Solvents cause1->sol1 sol2 Optimize Chromatography Matrix Effect Study cause2->sol2 sol3 Calibrate Pipettes Follow SOPs cause3->sol3

Caption: Troubleshooting logic for addressing high variability in quantitative results.

References

Validation & Comparative

A Comparative Guide to Internal Standards for Olaparib Quantification: Olaparib-d8 vs. 2-Fluorobenzyl olaparib-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the bioanalytical quantification of the PARP inhibitor olaparib (B1684210), the selection of an appropriate internal standard (IS) is critical for achieving accurate and reproducible results, particularly in complex matrices like plasma. An ideal internal standard should mimic the analyte's behavior throughout sample processing and analysis to compensate for variability. This guide provides a comparison of two stable isotope-labeled internal standards (SIL-ISs) for olaparib: the widely used olaparib-d8 (B11931777) and the derivatized alternative, 2-Fluorobenzyl olaparib-d4 (B1164694) .

While extensive peer-reviewed data is available for olaparib-d8, demonstrating its suitability in various bioanalytical methods, public data on the performance of 2-Fluorobenzyl olaparib-d4 is limited. This guide, therefore, presents a summary of validated performance data for olaparib-d8 and a theoretical assessment of this compound based on the principles of chemical derivatization in mass spectrometry.

Performance Data Comparison

The following table summarizes the performance characteristics of olaparib-d8 as an internal standard in a validated LC-MS/MS method for olaparib quantification in human plasma.

Performance MetricOlaparib with Olaparib-d8 as ISNotes
Linearity (r²) ≥0.9994Demonstrates a strong linear relationship between concentration and response.[1][2]
Lower Limit of Quantification (LLOQ) 0.5 ng/mLHigh sensitivity is achieved with this internal standard.[3]
Upper Limit of Quantification (ULOQ) 50,000 ng/mLA wide dynamic range is possible, accommodating various clinical concentrations.[3]
Intra-assay Precision (%CV) < 11%Indicates good repeatability within the same analytical run.[3]
Inter-assay Precision (%CV) ≤9.3% at LLOQ, ≤5.7% at other levelsShows high reproducibility across different analytical runs.[1][2]
Accuracy (% Deviation from Nominal) < 9%The measured values are very close to the true values.[3]
Accuracy (Inter- and Intra-assay) within ±7.6%High accuracy is maintained under different conditions.[1][2]
Retention Time ~1.37 min (co-elutes with olaparib)Co-elution is crucial for effective compensation of matrix effects.[3]

Data for this compound is not publicly available in peer-reviewed literature.

Theoretical Comparison of Internal Standard Characteristics
CharacteristicOlaparib-d8This compound (Theoretical)
Structural Similarity Very high, differs only by isotopic substitution.High, but with an added 2-fluorobenzyl group.
Physicochemical Properties Nearly identical to olaparib, ensuring similar extraction recovery and chromatographic behavior.May have altered polarity and chromatographic retention time due to the fluorobenzyl group.
Ionization Efficiency Identical to olaparib, providing optimal compensation for matrix effects.The fluorobenzyl group may enhance ionization efficiency, potentially increasing sensitivity.
Chromatographic Co-elution Generally co-elutes with olaparib, which is ideal for correcting matrix effects.[3]Unlikely to co-elute with olaparib due to the structural modification. This could lead to differential matrix effects.
Risk of Isotopic Exchange Low, as deuterium (B1214612) labels are typically placed on stable positions.Similar low risk for the d4 core, but the stability of the derivatization linkage would need to be assessed.
Experimental Protocols

Below are representative experimental methodologies for the quantification of olaparib using a deuterated internal standard, based on published literature.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To a plasma sample, add the internal standard solution (e.g., olaparib-d8 in methanol).

  • Perform liquid-liquid extraction by adding an organic solvent such as methyl tert-butyl ether.[4]

  • Vortex the mixture to ensure thorough mixing and then centrifuge to separate the organic and aqueous layers.[4]

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • Chromatographic Column: A C18 column is commonly used for separation (e.g., Waters UPLC® BEH C18, 2.1 × 50 mm, 1.7 µm).[3]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is typical.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) is used for detection.[1][2]

    • MRM Transition for Olaparib: m/z 435.4 → 281.1[3]

    • MRM Transition for Olaparib-d8: m/z 443.2 → 281.1[3]

Visualizations

Logical Relationships: The Ideal Internal Standard

The choice of an internal standard is guided by several key principles that ensure its ability to accurately correct for analytical variability. A stable isotope-labeled internal standard is considered the "gold standard" because its physicochemical properties are nearly identical to the analyte.

cluster_0 Core Requirements for an Ideal Internal Standard cluster_1 Candidate Internal Standards IS Ideal Internal Standard Prop Physicochemical Properties (Polarity, Solubility) IS->Prop should mimic analyte's Extract Extraction Recovery IS->Extract should mimic analyte's Chrom Chromatographic Behavior (Retention Time) IS->Chrom should mimic analyte's Ion Ionization Efficiency (Matrix Effects) IS->Ion should mimic analyte's Olaparib_d8 Olaparib-d8 Olaparib_d8->Prop Nearly Identical Olaparib_d8->Extract Nearly Identical Olaparib_d8->Chrom Co-elutes Olaparib_d8->Ion Nearly Identical FB_Olaparib_d4 This compound (Derivatized) FB_Olaparib_d4->Prop Altered FB_Olaparib_d4->Chrom Different Retention Time FB_Olaparib_d4->Ion Potentially Enhanced

Ideal characteristics of an internal standard.
Experimental Workflow: Olaparib Quantification

The following diagram illustrates a typical workflow for the quantification of olaparib in plasma samples using an internal standard and LC-MS/MS analysis.

start Plasma Sample (Calibrator, QC, or Unknown) add_is Add Internal Standard (e.g., Olaparib-d8) start->add_is extract Liquid-Liquid Extraction (e.g., with MTBE) add_is->extract separate Phase Separation (Centrifugation) extract->separate evap Evaporation of Organic Layer separate->evap reconstitute Reconstitution in Mobile Phase evap->reconstitute inject LC-MS/MS Injection reconstitute->inject lc_sep Chromatographic Separation (C18 Column) inject->lc_sep ms_detect Mass Spectrometric Detection (MRM Mode) lc_sep->ms_detect quantify Data Processing & Quantification (Analyte/IS Ratio) ms_detect->quantify end Final Concentration quantify->end

Bioanalytical workflow for olaparib.
Discussion and Conclusion

Olaparib-d8 stands as a well-validated and reliable internal standard for the quantification of olaparib. Its structural and chemical similarity to the analyte ensures that it effectively tracks olaparib through sample preparation and analysis, providing excellent accuracy and precision as demonstrated in multiple studies.[1][2][3] The co-elution of olaparib-d8 with olaparib is a key advantage, as it offers the best possible correction for matrix-induced ionization variability.

This compound , as a derivatized internal standard, presents a different set of considerations. Chemical derivatization is a technique often employed to improve the analytical properties of a molecule, such as enhancing its ionization efficiency or altering its chromatographic retention. The addition of a 2-fluorobenzyl group could potentially increase the sensitivity of the assay. However, this structural modification means it will not behave identically to olaparib. The difference in retention time between the derivatized standard and the native analyte could expose them to different co-eluting matrix components, potentially leading to differential matrix effects and compromising quantification accuracy.

Recommendation: For routine bioanalysis and studies requiring regulatory submission, olaparib-d8 is the recommended internal standard due to its proven performance and adherence to the "gold standard" principle of being a stable isotope-labeled analog that is chemically and chromatographically identical to the analyte. The use of This compound would require a thorough validation to demonstrate that it can provide reliable quantification despite the structural differences with olaparib. It may be considered in specific research applications where, for instance, enhanced sensitivity is a primary goal and potential issues with differential matrix effects have been carefully evaluated and ruled out.

References

A Comparative Guide to the Inter-Laboratory Validation of Olaparib Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of olaparib (B1684210), a potent Poly (ADP-ribose) polymerase (PARP) inhibitor crucial in targeted cancer therapy. The objective is to offer a comparative analysis of various methodologies, presenting supporting experimental data to aid in the selection and implementation of robust analytical techniques for research and clinical applications. While this guide focuses on established methods, it is important to note that specific details regarding an inter-laboratory validation of an olaparib assay utilizing "2-Fluorobenzyl olaparib-d4" as an internal standard are not prominently available in the reviewed literature. The data herein is synthesized from multiple independent laboratory validations to provide a broad perspective on method performance, with a focus on commonly employed deuterated internal standards such as [²H₈]-olaparib.

The quantification of olaparib in biological matrices is predominantly achieved through Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). While both methods offer reliability, they present distinct advantages and performance characteristics. LC-MS/MS is generally favored for its higher sensitivity and selectivity, making it ideal

A Comparative Performance Analysis of Stable Isotope-Labeled Internal Standards for Olaparib Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of the PARP inhibitor olaparib (B1684210), the selection of an appropriate internal standard is paramount for achieving accurate and reliable quantitative data. This guide provides a comprehensive comparison of two types of stable isotope-labeled internal standards: deuterated and carbon-13 labeled standards. While direct comparative performance data for a specific "2-Fluorobenzyl olaparib-d4" versus a carbon-13 labeled olaparib is not publicly available, this guide draws upon established principles of bioanalytical method validation and available data for deuterated olaparib analogs to offer a thorough evaluation of their respective strengths and weaknesses.

The ideal internal standard (IS) should exhibit identical physicochemical properties to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus providing accurate correction for experimental variability. Stable isotope labeling, where atoms in the drug molecule are replaced with their heavier isotopes, is the gold standard approach. The two most common isotopes used for this purpose are deuterium (B1214612) (²H) and carbon-13 (¹³C).

Theoretical Performance Comparison: Deuterated vs. Carbon-13 Labeled Standards

The choice between a deuterated and a carbon-13 labeled internal standard involves a trade-off between cost and analytical performance. Deuterated standards are often more readily available and less expensive to synthesize.[1] However, they can present challenges that may impact assay accuracy and robustness.[1] Carbon-13 labeled standards, while typically more costly, are generally considered the superior choice for bioanalytical applications due to their greater stability and closer mimicry of the unlabeled analyte.[2][3]

FeatureDeuterated Internal Standard (e.g., this compound)Carbon-13 Labeled Internal StandardRationale & Impact on Performance
Chromatographic Co-elution Often exhibits a slight retention time shift, typically eluting earlier than the unlabeled analyte.[2][4]Co-elutes perfectly with the unlabeled analyte.[3][5]The "isotope effect" of deuterium can alter the physicochemical properties of the molecule, leading to chromatographic separation from the analyte. This can result in inaccurate quantification if matrix effects vary across the peak.[6] Perfect co-elution ensures that the analyte and IS experience the same matrix effects, leading to more accurate correction.
Isotopic Stability Can be susceptible to back-exchange of deuterium with protons from the solvent, especially if the label is on an exchangeable site (e.g., -OH, -NH).[1]Highly stable with no risk of isotopic exchange.[1][7]Loss of the isotopic label can lead to an underestimation of the analyte concentration and compromise the integrity of the results. The stability of the ¹³C label ensures the reliability of the internal standard throughout the entire analytical workflow.
Correction for Matrix Effects The chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the IS, potentially compromising accurate quantification.[8]Provides more accurate compensation for matrix effects due to identical elution profiles and ionization behavior.[2][5]In complex biological matrices, co-eluting endogenous components can significantly impact the ionization of the analyte. An internal standard that perfectly mimics the analyte's behavior is crucial for accurate correction of these matrix effects.
Cost of Synthesis Generally less expensive and more readily available.[9]Typically more expensive due to the more complex synthetic routes required.[10]The cost-effectiveness of deuterated standards is a primary reason for their widespread use. However, the potential for compromised data quality may outweigh the initial cost savings in critical studies.

Quantitative Performance Data for Olaparib Analysis

The following table summarizes typical validation parameters for the quantification of olaparib using a deuterated internal standard ([²H₈]-olaparib), as reported in published literature. While specific data for a carbon-13 labeled olaparib standard is not available, the expected performance characteristics are included for comparison based on the theoretical advantages discussed above.

Validation ParameterDeuterated Olaparib Standard ([²H₈]-olaparib) PerformanceExpected Performance of a Carbon-13 Labeled Olaparib Standard
Linearity (r²) ≥ 0.9994[11]≥ 0.999
Accuracy (% Deviation) < 9%[12]Expected to be ≤ 9%, with potentially lower variability
Precision (% CV) < 11%[12]Expected to be ≤ 11%, with potentially lower variability and improved reproducibility
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[12]Comparable to deuterated standard, dependent on instrument sensitivity
Recovery (%) >83%[13]Comparable to deuterated standard

Experimental Protocols

A robust and validated bioanalytical method is crucial for the accurate quantification of olaparib in biological matrices. The following outlines a typical experimental protocol based on published liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for olaparib, which commonly utilize a deuterated internal standard.[11][12][14]

Sample Preparation (Liquid-Liquid Extraction)
  • Thaw frozen plasma samples, calibration standards, and quality control (QC) samples on ice.

  • To 100 µL of plasma, add 1 mL of ethyl acetate (B1210297) containing the internal standard (e.g., [²H₈]-olaparib at 10 ng/mL).[12]

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge at 13,200 rpm for 10 minutes to separate the organic and aqueous layers.[12]

  • Transfer the supernatant (organic layer) to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of a 50:50 (v/v) mixture of water and acetonitrile.[12]

LC-MS/MS Analysis
  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., Waters UPLC® BEH C18, 2.1 × 50 mm, 1.7 µm).[12]

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A gradient program is typically used to achieve optimal separation of olaparib from endogenous matrix components.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • Olaparib MRM transition: m/z 435.4 → 281.1[12]

    • [²H₈]-Olaparib MRM transition: m/z 443.2 → 281.1[12]

Method Validation

The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision (intra- and inter-day)

  • Matrix Effect

  • Recovery

  • Stability (freeze-thaw, bench-top, long-term)

Visualizing the Workflow and Key Concepts

To better illustrate the experimental process and the theoretical differences between the internal standards, the following diagrams were generated using Graphviz.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (Deuterated or ¹³C-labeled Olaparib) plasma->add_is lle Liquid-Liquid Extraction add_is->lle evap Evaporation lle->evap recon Reconstitution evap->recon hplc HPLC/UHPLC Separation recon->hplc msms Tandem Mass Spectrometry (MRM Detection) hplc->msms peak_integration Peak Area Integration msms->peak_integration ratio Calculate Peak Area Ratio (Analyte / IS) peak_integration->ratio calibration Quantification using Calibration Curve ratio->calibration

Caption: Bioanalytical workflow for olaparib quantification.

G cluster_c13 Carbon-13 Labeled IS cluster_d Deuterated IS c13_coelution Perfect Co-elution c13_accuracy High Accuracy c13_coelution->c13_accuracy c13_stability High Isotopic Stability c13_stability->c13_accuracy d_shift Potential Chromatographic Shift d_accuracy Potential for Inaccuracy d_shift->d_accuracy d_exchange Risk of Back-Exchange d_exchange->d_accuracy

Caption: Key performance differences between internal standards.

Conclusion

While deuterated internal standards are widely used in the bioanalysis of olaparib and can provide acceptable performance, carbon-13 labeled standards are theoretically superior for achieving the highest levels of accuracy and data reliability. The perfect co-elution and greater isotopic stability of ¹³C-labeled standards provide more robust correction for matrix effects and minimize the risk of analytical errors. For pivotal studies in drug development and therapeutic drug monitoring where data integrity is critical, the investment in a carbon-13 labeled internal standard for olaparib is highly recommended.

References

Navigating the Analytical Landscape: A Comparative Guide to Obtaining a Certificate of Analysis for 2-Fluorobenzyl olaparib-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the purity, identity, and stability of a research compound are paramount. A Certificate of Analysis (CoA) is the cornerstone of this assurance, providing a detailed summary of the analytical testing performed on a specific batch of a compound. This guide offers a comparative overview of the process and expected data when obtaining a CoA for 2-Fluorobenzyl olaparib-d4 (B1164694), a deuterated analog of the PARP inhibitor Olaparib, and compares it with its close alternatives, Olaparib-d4 and the parent compound, Olaparib.

Understanding the Alternatives

Before delving into the specifics of a CoA, it is essential to understand the context of 2-Fluorobenzyl olaparib-d4 and its common alternatives:

  • This compound: A deuterated internal standard used in pharmacokinetic studies of Olaparib, where the deuterium (B1214612) labeling is on a part of the molecule distinct from the cyclopropylcarbonyl group. This specific labeling can be crucial for certain mass spectrometry-based bioanalytical assays.

  • Olaparib-d4: A more common deuterated internal standard for Olaparib, with the deuterium atoms typically located on the cyclopropylcarbonyl moiety.[1][2][3]

  • Olaparib: The non-labeled active pharmaceutical ingredient (API), a potent poly (ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy.[4]

The choice between these compounds depends on the specific requirements of the research, particularly the analytical methods being employed.

Comparative Analysis of a Certificate of Analysis

The process of obtaining a CoA typically involves purchasing the compound from a reputable supplier. Leading suppliers such as MedChemExpress, Cayman Chemical, and LGC Standards (which includes Toronto Research Chemicals) provide a CoA with each product. While a specific CoA for this compound is typically provided upon purchase, we can construct a comparative summary based on the information available for it and its alternatives.

Data Presentation: A Comparative Overview

The following table summarizes the typical quantitative data you can expect to find on a CoA for this compound and its alternatives.

ParameterThis compound (Expected)Olaparib-d4Olaparib
Appearance White to off-white solidWhite to off-white solidCrystalline solid
Molecular Formula C24H19D4FN4O3C24H19D4FN4O3[1][2]C24H23FN4O3
Molecular Weight 438.5 g/mol 438.5 g/mol [1][2]434.46 g/mol
Purity (by HPLC) ≥98%≥98%≥98%
Identity (by ¹H NMR, MS) Conforms to structureConforms to structureConforms to structure
Deuterium Incorporation ≥99% deuterated forms (d1-d4)≥99% deuterated forms (d1-d4)[1][2]Not Applicable
Solubility Soluble in DMSO and DMFSoluble in DMSO and DMF[2]Soluble in DMSO and DMF
Storage Conditions -20°C for long-term storage4°C for long-term storage[2]-20°C for long-term storage

Experimental Protocols: A Closer Look at Analytical Methods

A comprehensive CoA will reference the analytical methods used to generate the reported data. Below are detailed methodologies for key experiments typically cited.

High-Performance Liquid Chromatography (HPLC) for Purity Determination
  • Objective: To determine the chemical purity of the compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of two solvents, typically:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient Program: A linear gradient from 5% to 95% Solvent B over a specified time (e.g., 15 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at a specific wavelength (e.g., 254 nm).

  • Data Analysis: The peak area of the main compound is compared to the total peak area of all components to calculate the purity percentage.

Mass Spectrometry (MS) for Identity Confirmation
  • Objective: To confirm the molecular weight of the compound.

  • Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS).

  • Ionization Source: Electrospray Ionization (ESI) is commonly used.

  • Analysis Mode: Positive or negative ion mode, depending on the compound's properties.

  • Data Analysis: The resulting mass spectrum will show a peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻), confirming the compound's molecular weight.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation
  • Objective: To confirm the chemical structure of the compound.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or 500 MHz).

  • Solvent: A deuterated solvent in which the compound is soluble (e.g., DMSO-d6).

  • Data Analysis: The chemical shifts, integration, and splitting patterns of the proton signals in the ¹H NMR spectrum are compared to the expected spectrum for the compound's structure. For deuterated compounds, the absence of signals at the deuterated positions confirms successful labeling.

Visualizing the Process and Relationships

To better understand the workflow of obtaining and analyzing a CoA and the relationship between the compounds, the following diagrams are provided.

CoA_Workflow cluster_Request Request and Acquisition cluster_Analysis Certificate of Analysis Content Researcher Researcher Purchase Purchase Compound Researcher->Purchase Initiates Supplier Supplier (e.g., MedChemExpress) CoA_Request Request CoA Supplier->CoA_Request Provides Purchase->Supplier CoA_Request->Researcher CoA Certificate of Analysis Purity Purity (HPLC) CoA->Purity Identity Identity (NMR, MS) CoA->Identity Deuteration Deuterium Incorporation CoA->Deuteration Physical Physical Properties CoA->Physical

Workflow for obtaining a Certificate of Analysis.

Compound_Relationships Olaparib Olaparib (Parent Compound) Olaparib_d4 Olaparib-d4 (Deuterated Analog) Olaparib->Olaparib_d4 Deuteration TwoF_Olaparib_d4 2-Fluorobenzyl olaparib-d4 (Specific Deuterated Analog) Olaparib->TwoF_Olaparib_d4 Deuteration Olaparib_d4->TwoF_Olaparib_d4 Alternative Internal Standard

Relationship between Olaparib and its deuterated analogs.

Conclusion

Obtaining a Certificate of Analysis for this compound, or any research compound, is a critical step in ensuring the validity and reproducibility of experimental results. While the specific data points may vary slightly between suppliers, the core information regarding identity, purity, and, for isotopically labeled compounds, the extent of labeling, remains consistent. By understanding the typical contents of a CoA and the analytical methods employed, researchers can confidently assess the quality of their materials and proceed with their studies with a higher degree of certainty. When choosing an internal standard, a careful consideration of the specific analytical needs will guide the selection between this compound and other available deuterated analogs.

References

A Comparative Guide to Confirming the Isotopic Purity of 2-Fluorobenzyl Olaparib-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the isotopic purity of deuterated compounds like 2-Fluorobenzyl olaparib-d4 (B1164694) is critical for the accuracy and reliability of pharmacokinetic and metabolic studies. This guide provides an objective comparison of the primary analytical methods used for this purpose: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection and implementation of the most suitable technique.

The two principal methods for determining isotopic purity are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Each offers distinct advantages and provides complementary information. HRMS excels in sensitivity and its ability to resolve and quantify different isotopologues (molecules that differ only in their isotopic composition), while NMR provides detailed structural information and the precise location of deuterium (B1214612) incorporation.

Quantitative Data Comparison

The following tables summarize the key performance metrics for HRMS and NMR in the analysis of isotopic purity for a deuterated pharmaceutical compound like 2-Fluorobenzyl olaparib-d4.

Table 1: Performance Comparison of HRMS and NMR for Isotopic Purity Analysis

ParameterHigh-Resolution Mass Spectrometry (HRMS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Measurement Mass-to-charge ratio (m/z) of isotopologuesChemical shift and signal intensity
Information Provided Isotopic distribution (d0, d1, d2, d3, d4, etc.), Isotopic Enrichment (%)Position of deuterium labeling, Relative isotopic purity at specific sites
Sensitivity High (picogram to femtogram level)Moderate to low (microgram to milligram level)
Sample Consumption Very low (nanogram level)[1][2]High (milligram level)
Precision High (<1% RSD achievable)Good (1-5% RSD typical)
Accuracy High, dependent on resolution and calibrationHigh, dependent on proper experimental setup (e.g., relaxation delays)
Throughput HighLow to moderate
Confirmation of Labeling Site Indirect (requires fragmentation, e.g., MS/MS)[1]Direct and unambiguous

Table 2: Typical Experimental Parameters

ParameterLC-HRMS¹H NMR²H NMR
Instrumentation Orbitrap or TOF Mass Spectrometer400-600 MHz NMR Spectrometer400-600 MHz NMR Spectrometer with deuterium probe
Sample Preparation Protein precipitation or Liquid-liquid extractionDissolution in a suitable non-deuterated solventDissolution in a suitable non-deuterated solvent
Data Acquisition Time 5-15 minutes per sample5-30 minutes per sample30 minutes to several hours per sample
Key Acquisition Parameter Mass resolution > 60,000Long relaxation delay (5x T1)[3][4]Long relaxation delay, appropriate pulse width
Data Analysis Integration of extracted ion chromatograms for each isotopologueIntegration of proton signals corresponding to labeled and unlabeled positionsIntegration of deuterium signals

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for the analysis of Olaparib and other deuterated pharmaceuticals and can be adapted for this compound.

Method 1: Isotopic Purity Determination by LC-HRMS

This method combines the separation power of liquid chromatography with the high mass accuracy and resolution of HRMS to determine the isotopic distribution of this compound.

1. Sample Preparation (from Plasma)

  • Protein Precipitation (PPT):

    • To 100 µL of plasma, add 300 µL of acetonitrile (B52724) containing an internal standard (e.g., a different deuterated analog of Olaparib).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Liquid-Liquid Extraction (LLE):

    • To 100 µL of plasma, add a suitable internal standard and 500 µL of an organic solvent (e.g., methyl tert-butyl ether).

    • Vortex for 5 minutes.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness.

    • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-HRMS Parameters

  • Liquid Chromatography:

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the analyte from any impurities.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • High-Resolution Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Analyzer: Orbitrap or TOF.

    • Resolution: > 60,000 FWHM.

    • Scan Range: m/z 150-1000.

    • Data Acquisition: Full scan mode.

3. Data Analysis

  • Extract the ion chromatograms for the theoretical m/z values of the unlabeled (d0) and all deuterated isotopologues (d1, d2, d3, d4) of 2-Fluorobenzyl olaparib.

  • Integrate the peak areas for each isotopologue.

  • Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.

  • The isotopic purity is reported as the percentage of the desired deuterated species (d4).

Method 2: Isotopic Purity and Site of Labeling Confirmation by NMR Spectroscopy

NMR spectroscopy is invaluable for confirming the structural integrity and pinpointing the location of the deuterium labels.

1. Sample Preparation

  • Dissolve approximately 5-10 mg of this compound in a suitable non-deuterated solvent (e.g., DMSO, chloroform) to a final concentration of 10-20 mg/mL in an NMR tube.

2. ¹H NMR Spectroscopy

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Experiment: Standard 1D proton NMR.

  • Key Parameters:

    • Number of Scans: 16-64.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons of interest to ensure full relaxation for accurate quantification.[3][4]

  • Data Analysis:

    • Integrate the signals of the protons that are expected to be replaced by deuterium.

    • Compare these integrals to the integrals of protons in the unlabeled regions of the molecule.

    • The reduction in the integral of a specific proton signal corresponds to the extent of deuteration at that site.

3. ²H NMR Spectroscopy

  • Instrument: NMR spectrometer equipped with a deuterium probe.

  • Experiment: 1D deuterium NMR.

  • Key Parameters:

    • Number of Scans: Can be significantly higher than ¹H NMR due to the lower sensitivity of the deuterium nucleus.

    • Relaxation Delay (d1): A long relaxation delay is crucial for quantitative accuracy.

  • Data Analysis:

    • Observe the signals in the deuterium spectrum, which directly correspond to the deuterated positions.

    • The chemical shifts of the deuterium signals confirm the labeling positions.

    • The relative integrals of the different deuterium signals can provide information on the relative isotopic purity at each labeled site.

Workflow and Logic Diagrams

The following diagrams, generated using Graphviz, illustrate the experimental workflows for confirming the isotopic purity of this compound.

Isotopic_Purity_Workflow cluster_sample Sample Preparation cluster_hrms HRMS Analysis cluster_nmr NMR Analysis Sample 2-Fluorobenzyl olaparib-d4 LC_Separation LC Separation Sample->LC_Separation Inject 1H_NMR ¹H NMR Spectroscopy Sample->1H_NMR Dissolve 2H_NMR ²H NMR Spectroscopy Sample->2H_NMR Dissolve HRMS_Detection HRMS Detection (Full Scan) LC_Separation->HRMS_Detection Data_Analysis_MS Data Analysis: - Extract Ion Chromatograms - Integrate Peak Areas - Calculate Isotopic Distribution HRMS_Detection->Data_Analysis_MS Result_MS Isotopic Purity (%) Data_Analysis_MS->Result_MS Data_Analysis_NMR Data Analysis: - Integrate Signals - Compare Ratios 1H_NMR->Data_Analysis_NMR 2H_NMR->Data_Analysis_NMR Result_NMR Confirmation of Labeling Site Data_Analysis_NMR->Result_NMR

Figure 1. Overall workflow for isotopic purity confirmation.

HRMS_Data_Analysis Raw_Data Raw HRMS Data Extract_d0 Extract Ion Chromatogram (d0 isotopologue) Raw_Data->Extract_d0 Extract_d1 Extract Ion Chromatogram (d1 isotopologue) Raw_Data->Extract_d1 Extract_d2 ... Raw_Data->Extract_d2 Extract_d4 Extract Ion Chromatogram (d4 isotopologue) Raw_Data->Extract_d4 Integrate Integrate Peak Areas Extract_d0->Integrate Extract_d1->Integrate Extract_d2->Integrate Extract_d4->Integrate Calculate Calculate Relative Abundance Integrate->Calculate Purity Isotopic Purity (%) Calculate->Purity

Figure 2. HRMS data analysis workflow.

Comparison of Alternatives

While HRMS and NMR are the gold-standard techniques, other methods have been used for isotopic analysis, though they are generally less suitable for complex pharmaceutical compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly sensitive but requires the analyte to be volatile and thermally stable, which is often not the case for complex molecules like Olaparib. Derivatization can sometimes be used to improve volatility, but this adds complexity to the sample preparation.

  • Isotope Ratio Mass Spectrometry (IRMS): IRMS is extremely precise for measuring isotope ratios of small molecules but is not suitable for determining the isotopic purity of a large, intact molecule like this compound.

Conclusion

A comprehensive approach utilizing both LC-HRMS and NMR spectroscopy is recommended for the definitive confirmation of the isotopic purity of this compound. LC-HRMS provides a highly sensitive and accurate measurement of the isotopic distribution, while NMR spectroscopy offers unambiguous confirmation of the deuterium labeling positions and structural integrity. The choice between protein precipitation and liquid-liquid extraction for sample preparation will depend on the specific matrix and the required level of cleanliness for the LC-MS analysis. By employing the detailed protocols and understanding the comparative performance of these methods, researchers can confidently and accurately characterize their deuterated compounds, ensuring the integrity of their subsequent studies.

References

A Comparative Guide to the Robustness Testing of an Analytical Method for Olaparib using 2-Fluorobenzyl olaparib-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the robustness of an analytical method for the quantification of the PARP inhibitor olaparib (B1684210), utilizing 2-Fluorobenzyl olaparib-d4 (B1164694) as a stable isotope-labeled internal standard (SIL-IS) versus alternative analytical approaches. The robustness of an analytical method is a critical parameter evaluated during method validation to ensure its reliability and reproducibility under normal, slightly varied operational conditions.[1][2][3] The use of a SIL-IS like 2-Fluorobenzyl olaparib-d4 is considered the gold standard in quantitative bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, due to its ability to compensate for variability during sample preparation and analysis.[4]

Comparative Analysis of Analytical Approaches

The quantification of olaparib in biological matrices is predominantly performed using LC-MS/MS due to its high sensitivity and selectivity.[5][6][7] The choice of internal standard is a critical factor influencing the robustness of the method.

Analytical Approach Description Advantages in Robustness Testing Potential Disadvantages
Using this compound (SIL-IS) A deuterated analog of olaparib is used as the internal standard. It has a slightly higher mass but is chemically identical to the analyte.- Co-elutes with the analyte, experiencing similar matrix effects and ionization suppression/enhancement. - Compensates for variability in extraction recovery and instrument response. - Provides high accuracy and precision even with minor variations in chromatographic conditions.[4]- Higher cost of the deuterated standard. - Potential for isotopic cross-contamination if the purity of the SIL-IS is not high.
Using a Structural Analog as Internal Standard A molecule with similar chemical properties to olaparib but a different structure is used as the internal standard.- More cost-effective than a SIL-IS. - Can compensate for some variability in sample preparation.- May not co-elute perfectly with the analyte, leading to differential matrix effects. - Different ionization efficiencies can lead to greater variability in results when chromatographic conditions are altered.[4] - Selection of a suitable analog that truly mimics the analyte's behavior can be challenging.
External Standard Method (No Internal Standard) Quantification is based on a calibration curve generated from external standards without the use of an internal standard.- Simplest and most cost-effective approach.- Highly susceptible to variations in sample preparation, injection volume, and instrument response. - Generally not considered robust enough for bioanalytical applications where high accuracy and precision are required.

Experimental Data and Protocols

Robustness Testing Protocol

To assess the robustness of an analytical method for olaparib using this compound, key parameters of the LC-MS/MS method are intentionally varied within a predefined range.[4] The effect of these variations on the calculated analyte concentration is then evaluated.

1. LC-MS/MS Instrumentation and Conditions (Typical)

  • Liquid Chromatography: Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm).[7]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient is typically employed for optimal separation.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometry: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • MRM Transitions:

    • Olaparib: m/z 435.2 → 381.2

    • This compound: m/z 447.2 → 381.2 (example transition, actual may vary)

2. Robustness Parameters and Acceptance Criteria

The following table summarizes the typical parameters varied during a robustness study and the generally accepted criteria for the results, expressed as the Relative Standard Deviation (%RSD) of the quality control (QC) samples.

Parameter Variation Acceptance Criteria (%RSD)
Mobile Phase pH ± 0.2 units≤ 15%
Column Temperature ± 5 °C≤ 15%
Flow Rate ± 10% of the nominal value≤ 15%
Mobile Phase Composition ± 2% absolute in the organic phase proportion≤ 15%
Different Analyst Two different analysts perform the analysis≤ 15%
Different Instrument Analysis performed on two different LC-MS/MS systems≤ 15%

Note: Acceptance criteria can vary depending on the specific application and regulatory guidelines (e.g., FDA, ICH).[8][9][10]

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing cluster_robustness Robustness Parameter Variation start Spike Blank Matrix with Olaparib and this compound extraction Protein Precipitation / Liquid-Liquid Extraction start->extraction evaporation Evaporation and Reconstitution extraction->evaporation injection Inject Sample into UHPLC evaporation->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Integration detection->integration ratio Calculate Peak Area Ratio (Analyte/IS) integration->ratio quantification Quantification using Calibration Curve ratio->quantification param1 Vary Mobile Phase pH quantification->param1 param2 Vary Column Temperature quantification->param2 param3 Vary Flow Rate quantification->param3 param4 Vary Mobile Phase Composition quantification->param4

Caption: Experimental workflow for the robustness testing of the olaparib analytical method.

logical_relationship cluster_method Analytical Method cluster_params Robustness Parameters (Deliberate Variations) cluster_performance Method Performance Characteristics cluster_outcome Robustness Assessment method Validated LC-MS/MS Method for Olaparib p1 Mobile Phase pH p2 Column Temperature p3 Flow Rate p4 Mobile Phase Composition p5 Analyst p6 Instrument accuracy Accuracy p1->accuracy precision Precision p1->precision selectivity Selectivity p1->selectivity p2->accuracy p2->precision p2->selectivity p3->accuracy p3->precision p3->selectivity p4->accuracy p4->precision p4->selectivity p5->accuracy p5->precision p5->selectivity p6->accuracy p6->precision p6->selectivity robust Method is Robust? accuracy->robust precision->robust selectivity->robust

Caption: Logical relationship of parameters in robustness testing.

Conclusion

The robustness of an analytical method is a cornerstone of reliable drug analysis. The use of a stable isotope-labeled internal standard, such as this compound, provides a significant advantage in mitigating the effects of unavoidable small variations in experimental conditions. This leads to a more robust and reliable analytical method for the quantification of olaparib, which is crucial for accurate pharmacokinetic and clinical studies. While the initial cost of a SIL-IS may be higher, the long-term benefits of improved data quality and method reliability often outweigh this investment.

References

Safety Operating Guide

A Guide to the Safe Disposal of 2-Fluorobenzyl Olaparib-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 2-Fluorobenzyl olaparib-d4 (B1164694), a deuterated analog of the PARP inhibitor olaparib. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.

Hazard Profile of Olaparib-d4

2-Fluorobenzyl olaparib-d4 is classified as a hazardous substance with the following key characteristics identified in its Safety Data Sheet (SDS)[1]:

  • Toxicity: Toxic if swallowed[1][2].

  • Health Hazards: May damage fertility or the unborn child and causes damage to organs through prolonged or repeated exposure[1].

  • Irritation: Causes skin and serious eye irritation, and may cause respiratory irritation[1].

Given these hazards, it is imperative that this compound be managed as hazardous waste from the point of use through to its final disposal.

Quantitative Data Summary

While specific quantitative disposal limits are determined by local regulations, the hazard classifications provide a clear directive for stringent waste management.

Hazard ClassificationGHS CodeDescriptionCitation
Acute Toxicity (Oral)H301Toxic if swallowed[1]
Reproductive ToxicityH360May damage fertility or the unborn child[1]
Specific Target Organ Toxicity (Repeated Exposure)H372Causes damage to organs through prolonged or repeated exposure[1]
Skin IrritationH315Causes skin irritation[1]
Eye IrritationH319Causes serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation[1]

Experimental Protocol: Disposal Procedure for this compound

This protocol outlines the standard operating procedure for the collection and disposal of this compound waste in a laboratory setting.

1.0 Personal Protective Equipment (PPE)

1.1 Before handling the compound or its waste, ensure all required PPE is worn as specified in the SDS. This includes, but is not limited to:

  • Safety goggles or face shield[3].
  • Chemical-resistant gloves (e.g., nitrile)[3].
  • A lab coat[3].
  • Closed-toe shoes. 1.2 Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols[3][4].

2.0 Waste Segregation and Collection

2.1 Solid Waste: 2.1.1 Collect all solid waste contaminated with this compound, including unused compound, contaminated filter paper, and disposable labware (e.g., pipette tips, weighing boats). 2.1.2 Place this waste into a dedicated, clearly labeled hazardous waste container. The container must be made of a material compatible with the chemical. 2.1.3 The label should include:

  • The words "Hazardous Waste".
  • The full chemical name: "this compound".
  • The associated hazards (e.g., "Toxic," "Reproductive Hazard").
  • The date the waste was first added to the container.

2.2 Liquid Waste: 2.2.1 Collect all liquid waste containing this compound, such as solutions from experiments or contaminated solvents from cleaning glassware. 2.2.2 Pour the liquid waste into a dedicated, sealed, and shatter-resistant hazardous waste container. 2.2.3 Ensure the container is properly labeled as described in section 2.1.3. 2.2.4 Crucially, do not dispose of this chemical down the drain or in regular trash[1]. This is to prevent contamination of water systems and harm to aquatic life[5].

2.3 Contaminated Sharps: 2.3.1 Any sharps (e.g., needles, razor blades) contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof. 2.3.2 The sharps container must also be labeled as hazardous waste with the chemical name and associated hazards.

3.0 Decontamination

3.1 Thoroughly decontaminate all non-disposable equipment and work surfaces that have come into contact with the compound. 3.2 Use a suitable solvent (e.g., ethanol (B145695) or isopropanol) to wipe down surfaces, and collect the cleaning materials (e.g., wipes, paper towels) as solid hazardous waste[4].

4.0 Storage and Disposal

4.1 Store the sealed and labeled hazardous waste containers in a designated, secure secondary containment area away from incompatible materials. 4.2 Follow your institution's specific procedures for arranging the pickup and disposal of hazardous chemical waste by a licensed disposal company. 4.3 Complete all necessary waste disposal forms as required by your institution's Environmental Health and Safety (EHS) department.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.

G cluster_start Start cluster_waste_type Identify Waste Type cluster_containers Select Appropriate Container cluster_final_disposal Final Disposal Path start Material Contaminated with This compound is_solid Solid? start->is_solid is_liquid Liquid? is_solid->is_liquid No solid_container Labeled Hazardous Solid Waste Container is_solid->solid_container Yes is_sharp Sharp? is_liquid->is_sharp No liquid_container Labeled Hazardous Liquid Waste Container is_liquid->liquid_container Yes sharp_container Labeled Hazardous Sharps Container is_sharp->sharp_container Yes storage Store in Designated Secondary Containment Area is_sharp->storage No solid_container->storage liquid_container->storage sharp_container->storage disposal Arrange for Pickup by Licensed Waste Disposal storage->disposal

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines for any additional requirements.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.